2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3N3/c1-11-4-3(6(8,9)10)2-12-5(7)13-4/h2H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZWBBJKHCGBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610581 | |
| Record name | 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515824-43-8 | |
| Record name | 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine is a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug discovery. Its structural motifs, including the chloro, methylamino, and trifluoromethyl groups, suggest potential applications as a versatile building block for the synthesis of bioactive molecules. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide provides a comprehensive overview of the available physicochemical properties, a proposed synthetic route, and the potential biological significance of this compound.
Physicochemical Properties
A comprehensive search of available scientific literature and chemical databases has yielded limited experimentally determined physicochemical data for this compound. The following tables summarize the available information. It is important to note that where experimental data is unavailable, predicted values for the closely related compound 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine (lacking the N-methyl group) are provided for reference, as these can offer initial estimations for researchers.
Table 1: General and Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich |
| CAS Number | 515824-43-8 | Sigma-Aldrich |
| Molecular Formula | C₆H₅ClF₃N₃ | Jiehua Medicine[1], Sigma-Aldrich |
| Molecular Weight | 211.57 g/mol | Jiehua Medicine[1], Toronto Research Chemicals[2] |
| Canonical SMILES | CNC1=C(C=NC(Cl)=N1)C(F)(F)F | Jiehua Medicine[1] |
| InChI Key | DBZWBBJKHCGBCI-UHFFFAOYSA-N | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | 95% - 98% | Jiehua Medicine[1], Sigma-Aldrich |
Table 2: Experimental and Predicted Physicochemical Data
| Property | Experimental Value (for the target compound) | Predicted Value (for 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine) | Source (Predicted) |
| Melting Point | Data not available | 48-52 °C (for 2-Chloro-5-(trifluoromethyl)pyrimidine) | Sigma-Aldrich[3] |
| Boiling Point | Data not available | 312.8 ± 37.0 °C | LookChem[4] |
| Water Solubility | Data not available | Data not available | |
| pKa | Data not available | 0.06 ± 0.10 | LookChem[4] |
| logP | Data not available | 1.661 | LookChem[4] |
Storage and Safety:
The compound should be stored in a dark place, sealed in a dry environment, and kept in a freezer at temperatures under -20°C. Safety information indicates that the compound is a warning-level hazard, with the hazard statement H302 (Harmful if swallowed).
Experimental Protocols: A Proposed Synthetic Route
One potential route could start with the commercially available 2,4-dichloro-5-(trifluoromethyl)pyrimidine. Selective nucleophilic substitution of one of the chlorine atoms with methylamine would yield the desired product. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring compared to the 2-position makes this selective substitution feasible.
Proposed Two-Step Synthesis:
-
Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine: This intermediate can be synthesized from 5-(trifluoromethyl)uracil by chlorination using a reagent such as phosphorus oxychloride (POCl₃).
-
Amination of 2,4-dichloro-5-(trifluoromethyl)pyrimidine: The intermediate is then reacted with methylamine. The reaction is typically carried out in a suitable solvent, such as an alcohol or a polar aprotic solvent, and may be performed at room temperature or with gentle heating to control the regioselectivity of the substitution.
Below is a conceptual workflow for this proposed synthesis.
Caption: Proposed synthetic workflow for this compound.
Biological Activity and Signaling Pathways
There is currently no specific information in the reviewed literature detailing the biological activity or the signaling pathways directly associated with this compound. However, the broader class of trifluoromethyl-substituted pyrimidine derivatives has been extensively studied and is known to exhibit a wide range of biological activities. These compounds are recognized as important pharmacophores in the development of kinase inhibitors and other therapeutic agents.
One study on a related compound, 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide, identified it as a potent inhibitor of the transcription factors NF-kappa B (NF-κB) and AP-1[5]. These transcription factors are crucial regulators of gene expression involved in inflammatory responses, immune function, and cell proliferation. Inhibition of these pathways can be a valuable therapeutic strategy for a variety of diseases, including inflammatory disorders and cancer.
Given the structural similarities, it is plausible that this compound could also interact with protein kinases or other biological targets involved in these or related signaling pathways. Further research is warranted to elucidate the specific biological functions and mechanisms of action of this compound.
Caption: Potential biological targets and pathways for trifluoromethyl pyrimidine derivatives.
Conclusion
This compound represents a chemical entity with significant potential for the development of novel therapeutic agents. While there is a notable lack of experimentally determined physicochemical data and specific biological studies for this compound, its structural features and the known activities of related compounds suggest that it is a promising candidate for further investigation. The proposed synthetic route provides a practical starting point for its preparation, and the potential for this compound to modulate key signaling pathways, such as those involving protein kinases and transcription factors like NF-κB and AP-1, highlights its importance for future research in drug discovery and development. Further experimental validation of its properties and biological activities is crucial to fully unlock its therapeutic potential.
References
- 1. This compound - 最新产品 - 小分子,大梦想 [jiehuapharma.com]
- 2. usbio.net [usbio.net]
- 3. 2-Chloro-5-(trifluoromethyl)pyrimidine 96 69034-12-4 [sigmaaldrich.com]
- 4. lookchem.com [lookchem.com]
- 5. 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'- bis(trifluoromethyl)phenyl)-carboxamide: a potent inhibitor of NF-kappa B- and AP-1-mediated gene expression identified using solution-phase combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl-pyrimidine scaffold is a privileged structure in numerous biologically active compounds, and this guide details a robust synthetic pathway, experimental protocols, and relevant data for its preparation.
Introduction
Trifluoromethyl-substituted heterocyclic compounds are of significant interest in the pharmaceutical industry due to the unique properties conferred by the trifluoromethyl group. These properties include increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. The pyrimidine core is also a well-established pharmacophore present in a wide array of therapeutic agents, including anticancer and antiviral drugs. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide outlines a common and efficient two-step synthetic route commencing from readily available starting materials.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, from uracil. The second step is a regioselective nucleophilic aromatic substitution on this intermediate with methylamine.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine
This step is subdivided into the trifluoromethylation of uracil followed by chlorination.
1a. Synthesis of 5-(trifluoromethyl)uracil
This procedure is adapted from a patented method.[1]
-
Materials: Uracil, sodium trifluoromethanesulfinate (CF3SO2Na), ferrous sulfate heptahydrate (FeSO4·7H2O), tert-butyl hydroperoxide (70% aqueous solution), water.
-
Procedure:
-
To a suitable reaction vessel, add uracil (1.0 eq.), sodium trifluoromethanesulfinate (2.9 eq.), and ferrous sulfate heptahydrate (catalytic amount).
-
Add water to form a suspension.
-
Heat the mixture to 40 °C.
-
Slowly add tert-butyl hydroperoxide (5.0 eq.) while maintaining the internal temperature between 55-75 °C.
-
After the addition is complete, stir the mixture at 50-60 °C for 0.5-1.0 hour.
-
Monitor the reaction progress by HPLC until the uracil is consumed.
-
Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(trifluoromethyl)uracil.
-
1b. Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine
This procedure is also adapted from the same patent.[1]
-
Materials: 5-(trifluoromethyl)uracil, phosphoryl chloride (POCl3), diisopropylethylamine (DIPEA).
-
Procedure:
-
To a reaction vessel, add 5-(trifluoromethyl)uracil (1.0 eq.) and phosphoryl chloride (excess).
-
Add diisopropylethylamine (1.7 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 110-120 °C.
-
Monitor the reaction by HPLC until the starting material is consumed (typically 7-8 hours).
-
Cool the reaction to room temperature and add n-butyl acetate.
-
Distill off the excess POCl3 under reduced pressure.
-
The remaining solution containing the product can be used directly in the next step or subjected to further purification.
-
Step 2: Synthesis of this compound
This protocol is based on analogous reactions of 2,4-dichloropyrimidines with amines.
-
Materials: 2,4-dichloro-5-(trifluoromethyl)pyrimidine, methylamine solution (e.g., in THF or water), a suitable solvent (e.g., DMSO, ethanol, or acetonitrile), and a base (e.g., triethylamine or potassium carbonate, if necessary).
-
Procedure:
-
Dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq.) in the chosen solvent in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of methylamine (1.0-1.2 eq.).
-
If an acid scavenger is needed, add the base (1.0-1.5 eq.).
-
Allow the reaction to warm to room temperature and stir for several hours, or gently heat if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Data Presentation
Table 1: Summary of Reactants and Products
| Compound Name | Starting Material(s) | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-(Trifluoromethyl)uracil | Uracil, CF3SO2Na | C5H3F3N2O2 | 180.08 |
| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | 5-(Trifluoromethyl)uracil, POCl3 | C5HCl2F3N2 | 216.98 |
| This compound | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, Methylamine | C6H5ClF3N3 | 211.57 |
Table 2: Physicochemical and Yield Data
| Compound Name | Physical State | Melting Point (°C) | Yield (%) | Purity (%) |
| 5-(Trifluoromethyl)uracil | White solid | 244-246 | ~55-90[1] | >95 |
| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | Liquid | N/A | >95 (in situ)[1] | >97[2] |
| This compound | Solid | Not available | Not specified | >95[3] |
Experimental Workflow
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of the target compound.
Caption: General experimental workflow for synthesis and purification.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis of this compound. The described two-step pathway, starting from uracil, is an efficient and well-documented route to this valuable synthetic intermediate. The provided experimental protocols, data tables, and workflow diagrams are intended to support researchers in the successful preparation and purification of this compound for applications in drug discovery and development. Further optimization of the final amination step may be possible to improve yields and purity, and detailed characterization of the final product is recommended for any subsequent use.
References
The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide spectrum of biological activities. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine ring system is inherently recognized by biological systems, making it a privileged structure in drug design. This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrimidine derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to aid in the research and development of novel pyrimidine-based therapeutics.
Quantitative Data Summary
The following tables summarize the biological activities of various pyrimidine derivatives, presenting quantitative data such as IC50 (half-maximal inhibitory concentration), MIC (minimum inhibitory concentration), and EC50 (half-maximal effective concentration) values to facilitate comparative analysis.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound/Derivative Class | Cell Line(s) | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiazolo[4,5-d]pyrimidine derivative 3b | C32 (Melanoma) | 24.4 | - | - |
| Thiazolo[4,5-d]pyrimidine derivative 3b | A375 (Melanoma) | 25.4 | - | - |
| Thiazolo[4,5-d]pyrimidine derivative 3b | HaCaT (Keratinocytes) | 33.5 | - | - |
| Thiazolo[4,5-d]pyrimidine derivative 3b | MCF-7/WT (Breast Cancer) | >100 | - | - |
| Thiazolo[4,5-d]pyrimidine derivative 3b | DU145 (Prostate Cancer) | 68.7 | - | - |
| Pyrrolo[2,3-d]pyrimidine derivative 5k | HepG2 (Liver Cancer) | 29 | Sunitinib | 11.5 |
| Pyrrolo[2,3-d]pyrimidine derivative 5k | HCT-116 (Colon Cancer) | 35 | Sunitinib | 9.7 |
| Pyrrolo[2,3-d]pyrimidine derivative 5k | MCF-7 (Breast Cancer) | 41 | Sunitinib | 15.2 |
| Pyrrolo[2,3-d]pyrimidine derivative 5k | PC-3 (Prostate Cancer) | 59 | Sunitinib | 13.1 |
| N-trisubstituted pyrimidine 38j | U937 (Leukemia) | 0.012 | - | - |
| Pyrazolopyrimidine 6s | RFX 393 (Renal Carcinoma) | 11.70 | Staurosporine | - |
| Pyrazolopyrimidine 6t | RFX 393 (Renal Carcinoma) | 19.92 | Staurosporine | - |
Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound/Derivative Class | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pyrrolo[2,3-d]pyrimidine 5k | EGFR | 79 | Erlotinib | 55 |
| Pyrrolo[2,3-d]pyrimidine 5k | Her2 | 40 | Staurosporine | 38 |
| Pyrrolo[2,3-d]pyrimidine 5k | VEGFR2 | 204 | Sorafenib | 185 |
| Pyrrolo[2,3-d]pyrimidine 5k | CDK2 | 115 | Staurosporine | 98 |
| N-trisubstituted pyrimidine 38j | AURKA | 7.1 | - | - |
| N-trisubstituted pyrimidine 38j | AURKB | 25.7 | - | - |
| Pyrazolopyrimidine 6t | CDK2 | 90 | Ribociclib | 70 |
| Pyrazolopyrimidine 6s | TRKA | 450 | Larotrectinib | 70 |
| Imidazole–pyrimidine–sulfonamide 88 | HER2 | 81 ± 40 (ng/mL) | - | - |
| Imidazole–pyrimidine–sulfonamide 88 | EGFR-L858R | 59 ± 30 (ng/mL) | - | - |
| Imidazole–pyrimidine–sulfonamide 88 | EGFR-T790M | 49 ± 20 (ng/mL) | - | - |
| Imidazole–pyrimidine–sulfonamide 89 | HER2 | 208 ± 110 (ng/mL) | - | - |
| Imidazole–pyrimidine–sulfonamide 89 | EGFR-L858R | 112 ± 60 (ng/mL) | - | - |
| Imidazole–pyrimidine–sulfonamide 89 | EGFR-T790M | 152 ± 70 (ng/mL) | - | - |
Table 3: Antimicrobial Activity of Pyrimidine Derivatives
| Compound/Derivative Class | Microorganism | MIC (µM/ml or µmol/L) | Reference Drug | MIC (µM/ml or µmol/L) |
| Pyrimidine derivative 12 | S. aureus | 0.87 | Cefadroxil | - |
| Pyrimidine derivative 5 | B. subtilis | 0.96 | Cefadroxil | - |
| Pyrimidine derivative 10 | P. aeruginosa | 0.77 | Cefadroxil | - |
| Pyrimidine derivative 12 | C. albicans | 1.73 | Fluconazole | - |
| Pyrimidine derivative 11 | A. niger | 1.68 | Fluconazole | - |
| Pyrido[2,3-d]pyrimidine 9d | S. aureus | 4 | Cefotaxime | 4 |
| Pyrido[2,3-d]pyrimidine 9d | B. subtilis | 6 | Cefotaxime | 4 |
| Pyrido[2,3-d]pyrimidine 9d | C. albicans | 6 | Fluconazole | 8 |
| Pyrido[2,3-d]pyrimidine 9d | G. lucidum | 8 | Fluconazole | 10 |
| Pyrido[2,3-d]pyrimidine 9d | A. flavus | 10 | Fluconazole | 10 |
Table 4: Antiviral Activity of Pyrimidine Derivatives
| Compound/Derivative Class | Virus | EC50 (nM) | Reference Drug | EC50 (nM) |
| Pyrimidine derivative 48 | HIV-1-IIIB (WT) | 3.43 | Etravirine | 3.5 |
| Pyrimidine derivative 48 | HIV-1 (K103N/Y181C) | 11.8 | - | - |
| Pyrimido[4,5-d]pyrimidine 7f | HCoV-229E | >100 | Remdesivir | 0.02 |
| Pyrimido[4,5-d]pyrimidine 7g | HCoV-229E | >100 | Remdesivir | 0.02 |
Table 5: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound/Derivative Class | Assay | IC50 (µM) | Reference Drug | IC50 (µM) |
| Pyrimidine derivative L1 | COX-2 Inhibition | 74.6 ± 3.03 | Piroxicam | 80.1 ± 1.54 |
| Pyrimidine derivative L1 | COX-2 Inhibition | 74.6 ± 3.03 | Meloxicam | 76.4 ± 7.91 |
| Pyrimidine derivative L2 | COX-2 Inhibition | 76.8 ± 1.20 | Piroxicam | 80.1 ± 1.54 |
| Pyrimidine derivative L2 | COX-2 Inhibition | 76.8 ± 1.20 | Meloxicam | 76.4 ± 7.91 |
| Pyrimidine derivative 7 | COX-1 Inhibition | >100 | Indomethacin | 0.21 |
| Pyrimidine derivative 8 | COX-1 Inhibition | 95.0 | Indomethacin | 0.21 |
| Pyrimidine derivative 9 | COX-1 Inhibition | >100 | Indomethacin | 0.21 |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of pyrimidine derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4][5] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well tissue culture plates
-
Test pyrimidine derivatives
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[3]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[3]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 12 mM MTT stock solution to each well.[3]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 50 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Incubate the plate at 37°C for 10 minutes to ensure complete solubilization.[3] Measure the absorbance at 540 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Agar Well Diffusion Assay for Antimicrobial Activity
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[6][7][8]
Materials:
-
Muller-Hinton Agar (MHA) plates
-
Bacterial and/or fungal strains
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Test pyrimidine derivatives
-
Positive control (standard antibiotic, e.g., Neomycin)[6]
-
Negative control (solvent used to dissolve the compounds, e.g., DMSO)[6]
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test organism in a suitable broth.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of growth.[6]
-
Well Creation: Use a sterile cork borer to punch wells of uniform diameter into the agar plate.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the test pyrimidine derivative solution, positive control, and negative control into separate wells.[8]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Data Analysis: The antimicrobial activity is determined by the size of the inhibition zone. A larger diameter indicates greater antimicrobial potency.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[9]
-
Test pyrimidine derivatives
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)
-
96- or 384-well plates
-
Plate reader (luminometer)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test pyrimidine derivatives in the appropriate solvent (e.g., DMSO). Dilute the kinase, substrate, and ATP to their final desired concentrations in the kinase buffer.
-
Assay Setup: In a multi-well plate, add the kinase, substrate, and the test inhibitor.[9]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.[9]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[9]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or the stop reagent from the assay kit).[9]
-
Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically converts the product of the kinase reaction (ADP) into a detectable signal (e.g., luminescence).
-
Signal Measurement: Measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control with no inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory effect of compounds on the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)[10]
-
Cofactors (e.g., hematin, L-epinephrine)[10]
-
Test pyrimidine derivatives
-
Detection method (e.g., ELISA for prostaglandin E2 quantification or a fluorometric assay kit)[11]
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a multi-well plate, mix the COX enzyme (either COX-1 or COX-2) with the test pyrimidine derivative in the reaction buffer containing cofactors. Incubate at 37°C for a defined period (e.g., 10 minutes) to allow for inhibitor binding.[10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.[10]
-
Incubation: Incubate the mixture at 37°C for a specific time (e.g., 2 minutes).[12]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., stannous chloride solution).[12]
-
Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method like ELISA or a fluorometric assay.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to a control without the inhibitor. Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Signaling Pathways and Mechanisms of Action
The biological effects of pyrimidine derivatives are often attributed to their interaction with specific molecular targets, leading to the modulation of key signaling pathways involved in cell growth, survival, and inflammation. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the critical pathways targeted by these compounds.
Experimental Workflow for Drug Screening
Caption: A generalized workflow for the screening and development of new drug candidates.
EGFR Signaling Pathway
Many pyrimidine derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[13][14][15] Overactivation of the EGFR pathway is a common feature in many cancers, leading to uncontrolled cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.
Intrinsic Apoptosis Pathway
Certain pyrimidine derivatives can induce apoptosis, or programmed cell death, in cancer cells. The intrinsic pathway is initiated by cellular stress and is regulated by the BCL-2 family of proteins.
Caption: Induction of the intrinsic apoptosis pathway by pyrimidine derivatives.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a crucial role in inflammation.[16][17][18][19][20] Pyrimidine derivatives with anti-inflammatory properties often act by inhibiting this pathway.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. static.igem.wiki [static.igem.wiki]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chemistnotes.com [chemistnotes.com]
- 7. m.youtube.com [m.youtube.com]
- 8. webcentral.uc.edu [webcentral.uc.edu]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 20. NF-κB - Wikipedia [en.wikipedia.org]
Spectroscopic Data for 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine: A Technical Overview
For Immediate Release
A comprehensive spectroscopic analysis of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine, a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug discovery, is currently unavailable in public scientific databases and literature. While this technical guide aims to provide in-depth spectroscopic data (NMR, IR, MS) and experimental protocols, a thorough search has revealed a lack of published experimental data for this specific compound.
This document will, therefore, outline the general experimental protocols and data interpretation principles applicable to the characterization of this and similar molecules. It will also present a logical workflow for such a spectroscopic analysis.
Predicted Spectroscopic Data
In the absence of experimental data, computational methods can provide predicted spectroscopic values. These predictions, while not a substitute for experimental verification, can aid in the identification and characterization of the compound.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) | Pyrimidine-H: ~8.0-8.5N-CH₃: ~3.0-3.5 |
| ¹³C NMR | Chemical Shift (ppm) | C=N: ~150-165C-Cl: ~155-160C-CF₃: ~115-125 (q)CF₃: ~120-130 (q)N-CH₃: ~25-35 |
| ¹⁹F NMR | Chemical Shift (ppm) | -CF₃: ~ -60 to -70 |
| Mass Spec. | Molecular Ion (m/z) | [M]+: ~211.02[M+H]+: ~212.03 |
| IR | Wavenumber (cm⁻¹) | C-H (stretch): ~2900-3100C=N (stretch): ~1550-1650C-F (stretch): ~1100-1300C-Cl (stretch): ~700-800 |
Note: These are estimated values and actual experimental data may vary.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments required for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the fluorine environment of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if required by the instrument.
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
¹⁹F NMR: Acquire the fluorine spectrum. A specific probe or tuning of a multinuclear probe to the ¹⁹F frequency is required. The chemical shift range for fluorine is much larger than for protons, so a wide spectral width is needed.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum. Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
Sample Preparation (for LC-MS with ESI):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase.
Data Acquisition (LC-MS with ESI):
-
The sample solution is introduced into the ESI source via an HPLC system.
-
The mass spectrometer is set to scan a relevant mass range (e.g., m/z 50-500).
-
Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and potentially other adducts or a deprotonated molecule [M-H]⁻.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel compound like this compound.
Caption: A flowchart illustrating the typical workflow from compound synthesis to structural confirmation using various spectroscopic techniques.
Conclusion
While specific experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides the necessary theoretical framework and detailed experimental protocols for its characterization. The presented workflow and predicted data serve as a valuable resource for researchers and scientists in the field of drug development who may synthesize or work with this compound in the future. The acquisition and publication of this data would be a valuable contribution to the chemical science community.
An In-depth Technical Guide to 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine is a fluorinated heterocyclic compound belonging to the pyrimidine class of molecules. The presence of a trifluoromethyl group, a chlorine atom, and a methylamine substituent on the pyrimidine core makes it a versatile intermediate in medicinal chemistry and drug discovery. Pyrimidine derivatives are of significant interest due to their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The trifluoromethyl group, in particular, is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. This guide provides a comprehensive overview of the chemical identity, synthesis, and potential applications of this compound.
Chemical Identity and Properties
This section details the nomenclature and key physicochemical properties of this compound.
IUPAC Name and Synonyms
The systematic and common names for this compound are provided below.
| Identifier | Name |
| IUPAC Name | 2-chloro-N-methyl-5-(trifluoromethyl)-4-pyrimidinamine |
| Synonym 1 | 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidine-4-amine |
| Synonym 2 | (2-chloro-5-trifluoromethyl-pyrimidin-4-yl)-methyl-amine |
| Synonym 3 | 4-(Methylamino)-2-chloro-5-(trifluoromethyl)pyrimidine |
Chemical Structure and Properties
A summary of the key chemical and physical properties is presented in the following table.
| Property | Value |
| CAS Number | 515824-43-8[4] |
| Molecular Formula | C₆H₅ClF₃N₃ |
| Molecular Weight | 211.57 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Storage Conditions | 2-8 °C, protected from light |
Synthesis and Experimental Protocols
General Synthetic Approach
The synthesis likely involves a multi-step process starting from a suitable pyrimidine precursor. A common strategy for introducing substituents onto the pyrimidine ring is through nucleophilic substitution reactions.
dot
Caption: Plausible synthetic workflow for the target compound.
Postulated Experimental Protocol
Step 1: Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine
This intermediate can be synthesized from 5-(trifluoromethyl)uracil. A detailed method for a similar transformation is described in US Patent US20140135497A1, which involves the chlorination of a uracil derivative using phosphoryl chloride (POCl₃).[5]
-
Reactants: 5-(trifluoromethyl)uracil, phosphoryl chloride (POCl₃), and a tertiary amine base (e.g., N,N-diisopropylethylamine).
-
Procedure: A mixture of 5-(trifluoromethyl)uracil and phosphoryl chloride is heated, potentially with a catalytic amount of a tertiary amine. The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-water. The product is then extracted with an organic solvent, dried, and purified.
Step 2: Synthesis of this compound
The target compound is likely synthesized via a selective nucleophilic substitution of one of the chlorine atoms in 2,4-dichloro-5-(trifluoromethyl)pyrimidine with methylamine. The chlorine atom at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position.
-
Reactants: 2,4-dichloro-5-(trifluoromethyl)pyrimidine, methylamine (as a solution in a suitable solvent like THF or as a gas), and a non-nucleophilic base (e.g., triethylamine or potassium carbonate).
-
Procedure: To a solution of 2,4-dichloro-5-(trifluoromethyl)pyrimidine in an inert solvent (e.g., tetrahydrofuran, acetonitrile, or dimethylformamide), a solution of methylamine is added dropwise at a controlled temperature (e.g., 0 °C to room temperature). A base may be added to neutralize the HCl generated during the reaction. The reaction is monitored by TLC or HPLC. After completion, the solvent is removed, and the crude product is purified by column chromatography or recrystallization. A similar procedure for the reaction of a dichloropyrimidine with an amine is detailed for a related compound.[6]
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly as kinase inhibitors. The pyrimidine core is a common scaffold in many kinase inhibitors, and the substituents on this compound offer points for further chemical modification.
Role as a Key Intermediate
The chlorine atom at the 2-position can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This makes the compound a key intermediate in the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. For instance, trifluoromethyl-substituted pyrimidine derivatives have been investigated as potential antitumor agents.[3]
Kinase Inhibitor Scaffolds
The 2-aminopyrimidine scaffold is a well-established pharmacophore for the development of kinase inhibitors. Derivatives of 5-(trifluoromethyl)-2-aminopyrimidine have been explored as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), which are important targets in cancer therapy.[7] The core structure of this compound provides a foundation for the design of such inhibitors.
dot
Caption: Role as a scaffold in kinase inhibitor design.
Conclusion
This compound is a valuable chemical entity for researchers and professionals in the field of drug development. Its unique combination of a reactive chlorine atom, a trifluoromethyl group, and a methylamino-substituted pyrimidine ring makes it an important intermediate for the synthesis of novel bioactive compounds. While specific experimental data for this compound is limited in publicly accessible literature, its synthesis and potential applications can be reasonably extrapolated from the extensive research on related pyrimidine derivatives. Further investigation into the biological activities of derivatives of this compound could lead to the discovery of novel therapeutic agents.
References
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - 最新产品 - 小分子,大梦想 [jiehuapharma.com]
- 5. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 6. 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
Trifluoromethyl Pyrimidine Compounds: A Technical Guide to Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl pyrimidine derivatives represent a highly promising class of heterocyclic compounds in modern medicinal chemistry. The incorporation of the trifluoromethyl (CF₃) group into the pyrimidine scaffold is a strategic approach to enhance pharmacological properties. This modification can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] These enhanced characteristics make trifluoromethyl pyrimidines attractive scaffolds for developing novel therapeutics against a range of diseases, most notably cancer, as well as viral and fungal infections. This technical guide provides an in-depth overview of the key therapeutic targets of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Key Therapeutic Targets: Protein Kinases in Oncology
A primary focus of trifluoromethyl pyrimidine development has been the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation and survival.[3] Its overexpression or mutation is a key driver in several cancers, including non-small cell lung cancer.[2][3] Several 5-trifluoromethylpyrimidine derivatives have been developed as potent EGFR inhibitors.[3]
The diagram below illustrates the EGFR signaling cascade and the point of inhibition by trifluoromethyl pyrimidine compounds.
The inhibitory activities of representative trifluoromethyl pyrimidine compounds against EGFR and associated cancer cell lines are summarized below.
| Compound ID | Target | IC₅₀ (µM) | Cell Line | IC₅₀ (µM) | Reference |
| 9u | EGFR Kinase | 0.091 | A549 (Lung) | 0.35 | [3] |
| MCF-7 (Breast) | 3.24 | [3] | |||
| PC-3 (Prostate) | 5.12 | [3] |
Proline-rich Tyrosine Kinase 2 (PYK2)
PYK2 is a non-receptor tyrosine kinase involved in signaling pathways that regulate cell migration, invasion, and proliferation.[2] It is considered a therapeutic target for diseases such as cancer and osteoporosis.[2][4] Trifluoromethylpyrimidine-based inhibitors have been specifically designed to target PYK2.[5][6]
| Compound ID | Target | IC₅₀ (nM) | Selectivity | Reference |
| PF-431396 | PYK2 | 11 | Dual PYK2/FAK inhibitor (FAK IC₅₀ = 2 nM) | [7] |
| BT-Amide | PYK2 | 44.69 | Not specified | [8] |
| Pyk2-IN-2 | PYK2 | Not specified for PYK2 | FAK IC₅₀ = 608 nM | [8] |
Dual FLT3 and CHK1 Inhibition in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) mutations are common in AML and are associated with poor prognosis. Checkpoint kinase 1 (CHK1) is a key regulator of the DNA damage response. The simultaneous targeting of both FLT3 and CHK1 has emerged as a promising strategy to overcome drug resistance in AML.[9] A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FLT3 and CHK1.[9]
The diagram below outlines the rationale for dual FLT3/CHK1 inhibition in AML therapy.
| Compound ID | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |
| Compound 30 | FLT3-WT | ≤ 25 | MV4-11 (AML) | Not Specified | [9] |
| FLT3-D835Y | ≤ 25 | [9] | |||
| CHK1 | ≤ 25 | [9] | |||
| Compound 18 | Not specified | Not specified | Not specified | hERG IC₅₀ = 58.4 µM | [10] |
Antiviral and Antifungal Applications
Beyond oncology, trifluoromethyl pyrimidine derivatives have demonstrated significant potential as antimicrobial agents.
Antiviral Activity
Certain derivatives have shown promising activity against plant viruses like the Tobacco Mosaic Virus (TMV).[2] This activity is typically evaluated by measuring the compound's ability to protect host plants from infection and to cure existing infections.
| Compound ID | Activity Type | EC₅₀ (µg/mL) | Control (Ningnanmycin) EC₅₀ (µg/mL) | Reference |
| 5j | Curative | 126.4 | 362.7 | [2] |
| 5m | Protective | 103.4 | 255.1 | [2] |
Antifungal Activity
Trifluoromethyl pyrimidines have also been evaluated for their ability to inhibit the growth of various pathogenic fungi.
| Compound ID | Fungal Species | EC₅₀ (µg/mL) | Control (Pyrimethanil) EC₅₀ (µg/mL) | Reference |
| 5o | Phomopsis sp. | 10.5 | 32.1 | [11][12] |
| 5f | Phomopsis sp. | 15.1 | 32.1 | [11][12] |
| 5p | Phomopsis sp. | 19.6 | 32.1 | [11][12] |
| 5u | Rhizoctonia solani | 26.0 | Equal to Azoxystrobin | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are protocols for key assays cited in this guide.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol provides a general guideline for determining the IC₅₀ of a trifluoromethyl pyrimidine inhibitor against a target kinase, such as EGFR or PYK2, using a luminescent ADP-detecting assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PYK2 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental six-membered heterocyclic organic compound, stands as a privileged scaffold in the landscape of medicinal chemistry. Its prevalence in the very building blocks of life—the nucleobases uracil, thymine, and cytosine—underscores its inherent biological significance. This has spurred decades of research, leading to the development of a vast array of pyrimidine-containing drugs with diverse therapeutic applications. This technical guide provides a comprehensive overview of the pivotal role of the pyrimidine scaffold in drug discovery, detailing its application in anticancer, antiviral, and antibacterial therapies. The guide includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers in the field.
The Pyrimidine Scaffold in Anticancer Drug Discovery
Pyrimidine derivatives have emerged as a cornerstone in the development of targeted cancer therapies, primarily due to their ability to mimic endogenous ligands and effectively bind to the ATP-binding pockets of various protein kinases. This section explores the role of pyrimidine-based compounds as inhibitors of key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).
EGFR Inhibitors: Targeting Oncogenic Signaling at its Source
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrimidine-based inhibitors, such as Gefitinib and Erlotinib, have been successfully developed to block this pathway.
Quantitative Data: Anticancer Activity of Pyrimidine-Based Kinase Inhibitors
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | EGFR | PC9 (NSCLC) | 0.01306 | [2] |
| H3255 (NSCLC) | 0.003 | [2] | ||
| HCC827 (NSCLC) | 0.01306 | [2] | ||
| H1650GR (Gefitinib-Resistant NSCLC) | 50.0 | [3] | ||
| Erlotinib | EGFR | HCC827 (NSCLC) | 0.004 | [4] |
| NCI-H3255 (NSCLC) | 0.041 | [4] | ||
| QG56 (NSCLC) | 8.9 | [4] | ||
| NCI-H1975 (NSCLC, L858R + T790M) | 4.3 | [4] | ||
| Danusertib | Aurora A | Cell-free | 0.013 | [5][6] |
| Aurora B | Cell-free | 0.079 | [5][6] | |
| Aurora C | Cell-free | 0.061 | [5][6] | |
| ABL1 | Cell-free | 0.025 | [7] | |
| A2780 (Ovarian) | Proliferation | 0.028 | [8] | |
| HCT116 (Colon) | Proliferation | 0.031 | [8] | |
| AGS (Gastric) | Proliferation | 1.45 | [9] | |
| NCI-N78 (Gastric) | Proliferation | 2.77 | [9] | |
| Palbociclib | CDK4/Cyclin D1 | Biochemical | 0.011 | [10] |
| CDK6/Cyclin D3 | Biochemical | 0.039 | [10] |
Signaling Pathway: EGFR Inhibition by Gefitinib
Aurora Kinase Inhibitors: Disrupting Mitosis in Cancer Cells
Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. Danusertib is a pyrimidine-based pan-Aurora kinase inhibitor that has shown potent antiproliferative activity.
Signaling Pathway: Aurora Kinase Inhibition by Danusertib
CDK Inhibitors: Halting the Cell Cycle
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. The CDK4/6-retinoblastoma (Rb) pathway is frequently dysregulated in cancer, leading to uncontrolled cell proliferation. Palbociclib, a pyrimidine-based inhibitor of CDK4 and CDK6, has been approved for the treatment of certain types of breast cancer.[11]
Signaling Pathway: CDK4/6 Inhibition by Palbociclib
Pyrimidine-Based Antiviral Agents
The pyrimidine scaffold is a key component of several important antiviral drugs. These agents often function as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), where the pyrimidine-containing drug mimics a natural nucleoside and is incorporated into the growing viral DNA chain, leading to chain termination.
Anti-HIV Agents: Zidovudine (AZT)
Zidovudine, also known as AZT, was the first drug approved for the treatment of HIV.[12][13] It is a thymidine analogue that, once phosphorylated in the body, is incorporated into the viral DNA by reverse transcriptase, leading to chain termination and inhibition of viral replication.[12][14]
Quantitative Data: Antiviral Activity of Pyrimidine-Based Drugs
| Compound | Target Virus | Cell Line | EC50 (µM) | Reference |
| Zidovudine (AZT) | HIV-1 | CEM | <0.0636 | [15] |
| HIV-1 | Peripheral Blood Lymphocytes | 0.05 - 0.2 | [16] | |
| HIV-1 (therapy-naive) | Various | 0.011 (median) | [17] | |
| HIV-2 | Various | 0.00049 - 0.004 | [17] | |
| Telbivudine | Hepatitis B Virus (HBV) | Hepatoma cells | 0.05 - 0.65 | [18] |
| Duck HBV | Primary duck hepatocytes | 0.18 | [18] |
Experimental Workflow: HIV-1 Reverse Transcriptase Inhibition Assay
Anti-Hepatitis B Agents: Telbivudine
Telbivudine is a synthetic thymidine nucleoside analogue used in the treatment of chronic hepatitis B.[19] Similar to zidovudine, it is phosphorylated to its active triphosphate form, which then competes with the natural substrate for incorporation into the viral DNA by HBV polymerase, causing chain termination.[18][20]
Pyrimidine-Based Antibacterial Agents
The pyrimidine scaffold is also a critical component of antibacterial drugs, most notably in the class of dihydrofolate reductase (DHFR) inhibitors.
DHFR Inhibitors: Trimethoprim
Trimethoprim is a bacteriostatic antibiotic that inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid in bacteria.[21][22] Tetrahydrofolic acid is an essential precursor in the synthesis of DNA, RNA, and proteins. By blocking this pathway, trimethoprim prevents bacterial growth.[5][22]
Quantitative Data: Antibacterial Activity of Trimethoprim
| Organism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | Zone size: 21-28 mm (5 µg disk) | [13] |
| Staphylococcus aureus | ATCC 25923 | Zone size: 19-26 mm (5 µg disk) | [13] |
| Staphylococcus aureus | (27 strains) | MIC ≥ 4/76 (Resistant, Broth Macrodilution) | [4] |
Signaling Pathway: Dihydrofolate Reductase Inhibition by Trimethoprim
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of Pyrimidine-Based Drugs
4.1.1. General Synthesis of Gefitinib
The synthesis of Gefitinib typically involves the reaction of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline with 4-(3-chloropropyl)morpholine.[21] A detailed, multi-step synthesis starting from isovanillin has also been described, involving nitration, reduction, cyclization, chlorination, and final condensation steps.[7][23]
4.1.2. General Synthesis of Erlotinib Hydrochloride
A common synthetic route to Erlotinib starts from 3,4-dihydroxy benzoic acid.[12] The process involves O-alkylation, nitration, reduction of the nitro group, cyclization to form the quinazolinone core, chlorination, and finally, reaction with 3-ethynylaniline to yield Erlotinib.[12][24]
4.1.3. General Synthesis of Palbociclib
The synthesis of Palbociclib is a multi-step process that can start from thiouracil.[21][25] Key steps include methylation, nucleophilic substitutions, bromination, a Heck reaction, and ring closure to form the core pyrido[2,3-d]pyrimidin-7(8H)-one structure.[21] The final step often involves a Suzuki coupling to introduce the piperazinyl-pyridin-2-yl)amino moiety.[26]
4.1.4. General Synthesis of Zidovudine (AZT)
Zidovudine can be synthesized from thymidine.[27] A common method involves the mesylation of the 5'-O-tritylated thymidine derivative, followed by displacement of the mesylate with an azide group using lithium azide, and subsequent deprotection.[27][28]
4.1.5. General Synthesis of Telbivudine
The synthesis of Telbivudine can be achieved from 2-deoxy-L-ribose. The process involves the formation of the pyrimidine ring and subsequent stereoselective glycosylation to introduce the L-sugar moiety.[28] A described method involves the reaction of 2-deoxy-3,5-di-O-p-chlorobenzoyl L-thymidine in a methanol solution with sodium methylate, followed by pH adjustment and purification.[28]
4.1.6. General Synthesis of Trimethoprim
Trimethoprim can be synthesized from 3,4,5-trimethoxybenzaldehyde and 3-ethoxypropionitrile. The process involves the condensation of these two starting materials, followed by reduction and cyclization with guanidine to form the diaminopyrimidine ring.[29]
Biological Assays
4.2.1. MTT Cell Proliferation Assay
This colorimetric assay is used to assess cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[30]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10][30]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[10][30]
-
Solubilization: Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[10][30]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.[30]
4.2.2. Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the inhibition of DHFR activity.
-
Reagent Preparation: Prepare solutions of DHFR enzyme, NADPH, dihydrofolic acid (DHF), and the test inhibitor (e.g., Trimethoprim).
-
Reaction Mixture: In a 96-well plate, add the assay buffer, NADPH, and the test inhibitor or control.[14]
-
Enzyme Addition: Add the DHFR enzyme to initiate the reaction, except in the blank wells.[14]
-
Initiation: Start the reaction by adding DHF.[14]
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.[14]
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition and IC50 value for the test compound.[14]
4.2.3. HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This colorimetric assay quantifies the activity of HIV-1 RT.
-
Plate Coating: Use a streptavidin-coated microplate and immobilize a biotin-labeled template/primer hybrid (e.g., poly(A)/oligo(dT)).[18]
-
Reaction Mixture: Prepare a reaction mixture containing dNTPs, including DIG-labeled dUTP.[18]
-
Inhibition: Add the test compound (e.g., Zidovudine) and the HIV-1 RT enzyme to the wells.[18]
-
Incubation: Incubate the plate at 37°C to allow for DNA synthesis.[18]
-
Detection: Add an anti-DIG antibody conjugated to peroxidase (POD) followed by a peroxidase substrate.[18]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength to quantify the amount of incorporated DIG-dUTP.[18]
Conclusion
The pyrimidine scaffold continues to be a remarkably versatile and fruitful starting point for the design and discovery of novel therapeutic agents. Its inherent biological relevance, coupled with its synthetic tractability, ensures its enduring importance in medicinal chemistry. The examples provided in this guide highlight the broad spectrum of diseases that can be addressed with pyrimidine-based drugs. As our understanding of disease biology deepens, the strategic modification and functionalization of the pyrimidine core will undoubtedly lead to the development of next-generation therapies with enhanced efficacy and selectivity.
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. ClinPGx [clinpgx.org]
- 3. The pan-inhibitor of Aurora kinases danusertib induces apoptosis and autophagy and suppresses epithelial-to-mesenchymal transition in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vjs.ac.vn [vjs.ac.vn]
- 6. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quality control of susceptibility tests with 5-micrograms trimethoprim disks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Telbivudine: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. US9850244B2 - Method for preparing Palbociclib - Google Patents [patents.google.com]
- 17. Nonclinical Safety Profile of Telbivudine, a Novel Potent Antiviral Agent for Treatment of Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Telbivudine - Wikipedia [en.wikipedia.org]
- 19. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. apexbt.com [apexbt.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. longdom.org [longdom.org]
- 26. Multistep continuous flow synthesis of Erlotinib - East China Normal University [pure.ecnu.edu.cn]
- 27. CN105198948A - Telbivudine synthesis and treatment method - Google Patents [patents.google.com]
- 28. researchgate.net [researchgate.net]
- 29. tdcommons.org [tdcommons.org]
- 30. The human Aurora kinase inhibitor danusertib is a lead compound for anti-trypanosomal drug discovery via target repurposing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes for 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrimidine core, featuring a trifluoromethyl group, is a privileged scaffold found in numerous potent and selective kinase inhibitors. The trifluoromethyl moiety often enhances metabolic stability and binding affinity of drug candidates. The chloro and methylamino substituents provide versatile handles for synthetic elaboration, allowing for the generation of diverse compound libraries for screening and optimization.
This document provides detailed application notes for the use of this compound as a precursor for the synthesis of kinase inhibitors, with a particular focus on inhibitors of p38 mitogen-activated protein kinase (MAPK), a critical target in inflammatory diseases and oncology.
Biological Context: The p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a crucial pathway that responds to extracellular stimuli, including stress and cytokines. Dysregulation of this pathway is implicated in a variety of diseases, making it an attractive target for therapeutic intervention. Inhibitors targeting p38 MAPK can modulate the inflammatory response and cell proliferation.
Caption: The p38 MAPK signaling cascade and the inhibitory action of a hypothetical inhibitor.
Data Presentation: Kinase Inhibitory Activity
While this compound is primarily a synthetic intermediate, it is a crucial component of potent kinase inhibitors. The following table presents representative data for a hypothetical p38 MAPK inhibitor, Hypo-Inhibitor-A , which can be synthesized from the title compound. The data illustrates the typical inhibitory profile sought after in drug discovery programs targeting this pathway.
| Kinase Target | Hypo-Inhibitor-A IC50 (nM) | Staurosporine IC50 (nM) |
| p38α | 15 | 5 |
| p38β | 50 | 7 |
| p38γ | >1000 | 15 |
| p38δ | >1000 | 20 |
| JNK1 | 850 | 10 |
| ERK2 | >10,000 | 25 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Staurosporine is a non-selective kinase inhibitor included as a positive control.
Experimental Protocols
I. Synthesis of a Hypothetical p38 MAPK Inhibitor (Hypo-Inhibitor-A)
This protocol outlines a plausible two-step synthesis of a hypothetical p38 MAPK inhibitor, Hypo-Inhibitor-A , starting from this compound. This synthesis involves a Buchwald-Hartwig amination followed by a Suzuki coupling.
Caption: Synthetic workflow for the proposed p38 MAPK inhibitor, Hypo-Inhibitor-A.
Step 1: Buchwald-Hartwig Amination
-
To a solution of this compound (1.0 eq) in an appropriate solvent such as toluene or dioxane, add 4-fluoroaniline (1.1 eq).
-
Add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and a suitable ligand (e.g., Xantphos, 0.1 eq).
-
Add a base, such as cesium carbonate (Cs2CO3, 2.0 eq).
-
Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the aminated intermediate.
Step 2: Suzuki Coupling
-
To a solution of the intermediate from Step 1 (1.0 eq) in a solvent mixture (e.g., dioxane/water), add pyridine-4-boronic acid (1.5 eq).
-
Add a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq) and a base (e.g., sodium carbonate, 3.0 eq).
-
Degas the mixture and heat under an inert atmosphere at 90-110 °C for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final product, Hypo-Inhibitor-A , by column chromatography or recrystallization.
-
Characterize the final compound by NMR and mass spectrometry.
II. In Vitro p38α Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against p38α MAPK. The assay measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Recombinant human p38α kinase
-
Kinase substrate peptide (e.g., MEF2C)
-
ATP
-
Test compound (e.g., Hypo-Inhibitor-A)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO to generate a 10-point dose-response curve (e.g., 1:3 dilutions starting from 1 mM).
-
Include a DMSO-only control (no inhibitor).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2 µL of p38α kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Disclaimer
The information provided in this document is for research and development purposes only. The experimental protocols are intended as a guide and may require optimization for specific laboratory conditions and reagents. All handling of chemical reagents should be performed by trained personnel in a properly equipped laboratory, following all applicable safety guidelines.
Application Notes and Protocols: 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine as a crucial intermediate in the development of targeted therapeutics. This document includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to support researchers in medicinal chemistry and drug discovery.
Introduction
This compound is a key building block in the synthesis of a variety of bioactive molecules, most notably kinase inhibitors. Its unique substitution pattern, featuring a reactive chlorine atom, a methylamino group, and an electron-withdrawing trifluoromethyl group, allows for versatile chemical modifications and precise tuning of pharmacological properties. The pyrimidine core is a common scaffold in many approved drugs, and the trifluoromethyl group can enhance metabolic stability and binding affinity.
The primary application of this intermediate is in the synthesis of Rociletinib (CO-1686), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Rociletinib was developed for the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.
Application in Drug Synthesis: Rociletinib
Rociletinib is an irreversible EGFR-TKI designed to target the T790M "gatekeeper" mutation, which confers resistance to first and second-generation EGFR inhibitors, while sparing wild-type EGFR. The synthesis of Rociletinib utilizes this compound as a central scaffold to introduce the necessary pharmacophoric elements for potent and selective inhibition.
EGFR Signaling Pathway in Non-Small Cell Lung Cancer (NSCLC)
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in cell proliferation, survival, and differentiation.[1][2] In certain cancers, such as NSCLC, mutations in the EGFR gene lead to constitutive activation of its downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, driving uncontrolled cell growth.[1][2]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from procedures for similar nucleophilic aromatic substitutions on dichloropyrimidines.
Reaction Scheme:
Materials:
-
2,4-dichloro-5-(trifluoromethyl)pyrimidine
-
Methylamine (e.g., 40% in water or 2.0 M in THF)
-
Ethanol or Tetrahydrofuran (THF)
-
Triethylamine (optional, as a base)
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in ethanol or THF, add methylamine solution (1.1 - 1.5 eq) dropwise at 0 °C.
-
If using methylamine hydrochloride, add a non-nucleophilic base such as triethylamine (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound.
| Parameter | Value | Reference |
| Starting Material | 2,4-dichloro-5-(trifluoromethyl)pyrimidine | N/A |
| Reagent | Methylamine | N/A |
| Solvent | Ethanol or THF | N/A |
| Reaction Time | 4-12 hours | N/A |
| Temperature | 0 °C to room temperature | N/A |
| Typical Yield | 85-95% (estimated based on similar reactions) | N/A |
| Purity | >95% after chromatography | N/A |
Synthesis of a Rociletinib Precursor
This protocol describes the coupling of this compound with an aniline derivative, a key step in the synthesis of Rociletinib.
Reaction Scheme:
Materials:
-
This compound
-
Substituted aniline (e.g., tert-butyl (3-amino-5-iodophenyl)carbamate)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3 or K2CO3)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Diatomaceous earth
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the substituted aniline (1.1 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous solvent and heat the mixture to 80-110 °C for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of diatomaceous earth, washing with ethyl acetate.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Coupling Partner | Substituted aniline | N/A |
| Catalyst System | Pd2(dba)3 / Xantphos | N/A |
| Base | Cs2CO3 | N/A |
| Solvent | Dioxane | N/A |
| Reaction Time | 8-24 hours | N/A |
| Temperature | 80-110 °C | N/A |
| Typical Yield | 60-80% (estimated based on similar reactions) | N/A |
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis and activity of compounds derived from this compound.
| Compound | Synthesis Step | Yield (%) | Purity (%) | Biological Activity (IC50, nM) | Target | Reference |
| This compound | Amination of dichloropyrimidine | 85-95 (est.) | >95 | N/A | N/A | N/A |
| Rociletinib Precursor | Buchwald-Hartwig Coupling | 60-80 (est.) | >95 | N/A | N/A | N/A |
| Rociletinib (CO-1686) | Final Product | N/A | >98 | ~20 (EGFR L858R/T790M) | EGFR | N/A |
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of targeted therapies, particularly kinase inhibitors for oncology. The protocols and data presented herein provide a foundation for researchers to utilize this building block in the design and development of novel drug candidates. Further exploration of its application in the synthesis of inhibitors for other kinase targets is a promising area for future research.
References
Application of Pyrimidine Derivatives in Kinase Inhibitor Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, owing to its structural resemblance to the adenine base of ATP, which allows it to effectively compete for the ATP-binding site of various kinases.[1][2] This structural feature, combined with the versatility of its chemical space, has led to the development of numerous potent and selective kinase inhibitors for a range of therapeutic areas, particularly in oncology.[3][4] To date, 22 pyrimidine-containing molecules have received FDA approval as anticancer drugs.[5][6][7]
This document provides an overview of the application of pyrimidine derivatives in the development of kinase inhibitors, with a focus on Aurora and Polo-like kinases. It includes summaries of their inhibitory activities, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways and experimental workflows.
Key Pyrimidine Scaffolds in Kinase Inhibition
Several pyrimidine-based scaffolds have been extensively explored for kinase inhibitor design. The most prominent include 2-aminopyrimidines, 2,4-diaminopyrimidines, and 4-aminopyrimidines. These structures are adept at forming critical hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition.[5] Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, have also emerged as privileged scaffolds, mimicking the purine ring of adenine and serving as a foundation for numerous inhibitors.[1][2]
Targeting Key Kinases in Oncology
Pyrimidine derivatives have been successfully developed to target a multitude of kinases implicated in cancer progression. Notable examples include:
-
Aurora Kinases (AURK): These serine/threonine kinases are crucial regulators of mitosis. Their inhibition by pyrimidine derivatives can lead to mitotic arrest and apoptosis in cancer cells.[5][6][7]
-
Polo-like Kinases (PLK): Similar to Aurora kinases, PLKs are key players in cell cycle regulation, and their inhibition is a validated anticancer strategy.[5][6][7]
-
Bruton's Tyrosine Kinase (BTK): A critical component of the B-cell receptor (BCR) signaling pathway, BTK is a validated target in B-cell malignancies.[1] The FDA-approved drug ibrutinib, a pyrazolo[3,4-d]pyrimidine derivative, is a potent irreversible BTK inhibitor.[1]
-
Epidermal Growth Factor Receptor (EGFR): Pyrimidine derivatives have been developed as potent inhibitors of EGFR, a receptor tyrosine kinase often dysregulated in various cancers.[8]
Quantitative Data on Pyrimidine-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activity (IC50) of selected pyrimidine derivatives against their target kinases.
Table 1: Inhibitory Activity of Pyrimidine Derivatives against Aurora Kinases
| Compound | Target Kinase | IC50 (µM) | Reference |
| Alisertib (MLN8237) | AURKA | 0.0012 | [5] |
| Barasertib (AZD1152) | AURKB | 0.00037 | [5] |
| ENMD-2076 | AURKA | 0.014 | [5] |
| AMG900 | AURKB | 0.004 | [5] |
| PF-03814735 | AURKA | 0.0008 | [5] |
| Compound 41l | AURKA | 0.0093 | [5] |
| Compound 41l | AURKB | 0.0028 | [5] |
Table 2: Inhibitory Activity of Pyrimidine Derivatives against Polo-like Kinases
| Compound | Target Kinase | IC50 (µM) | Reference |
| BI2536 | PLK | 0.00083 | [5] |
| BI6727 | PLK | 0.00087 | [5] |
| DAP-81 | PLK | 0.0009 | [5] |
Table 3: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Ibrutinib | BTK | 7.95 | [1] |
| Compound 8 | ATR | 66.0 | [9] |
| SI306 | Src | 7,200 - 11,200 | [10] |
Signaling Pathways and Experimental Workflows
B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition
The diagram below illustrates the central role of Bruton's Tyrosine Kinase (BTK) in the B-cell receptor signaling pathway. Activation of the BCR leads to a cascade of phosphorylation events, with BTK playing a crucial role in signal amplification, ultimately leading to B-cell proliferation and survival. Pyrimidine-based inhibitors like Ibrutinib covalently bind to a cysteine residue in the active site of BTK, irreversibly blocking its activity and disrupting this pro-survival signaling.[1]
Caption: BCR signaling pathway with BTK inhibition.
General Workflow for Kinase Inhibitor Screening
The development of novel kinase inhibitors typically follows a structured workflow, starting from a large-scale initial screen to identify potential hits, followed by more detailed characterization of the most promising candidates.
Caption: Workflow for kinase inhibitor screening.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Kinase-Glo® Luminescent Assay)
This protocol describes a method to determine the inhibitory activity of pyrimidine derivatives against a target kinase.
Objective: To measure the IC50 value of a test compound.
Materials:
-
Target kinase (e.g., Aurora A, BTK)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Test compound (pyrimidine derivative) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In each well of the assay plate, add the following components in order:
-
Kinase buffer
-
Test compound at various concentrations
-
Kinase
-
Substrate/ATP mix
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction.
-
Signal Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis:
-
The amount of light generated is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of pyrimidine-based kinase inhibitors on the proliferation of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (pyrimidine derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration.
-
Determine the GI50 value from the dose-response curve.
-
These protocols provide a foundational framework for the initial evaluation of novel pyrimidine-based kinase inhibitors. Further characterization would involve more complex assays, including Western blotting to assess target engagement in cells, and in vivo studies using animal models to evaluate efficacy and pharmacokinetics. The versatility and proven success of the pyrimidine scaffold ensure its continued prominence in the ongoing quest for more effective and selective cancer therapies.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) | CoLab [colab.ws]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Dissolving 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine for In Vitro Assays: Application Notes and Protocols
For Immediate Release
Researchers, scientists, and drug development professionals can now access detailed application notes and protocols for the effective dissolution of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine for use in a variety of in vitro assays. These guidelines are designed to ensure compound stability, solubility, and reproducibility in experimental results.
Introduction
This compound is a substituted pyrimidine derivative of interest in drug discovery and chemical biology. Proper handling and dissolution of this compound are critical for obtaining accurate and reliable data in in vitro screening and functional assays. This document provides a comprehensive guide to solubilizing this compound, preparing stock solutions, and its application in common experimental workflows.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClF₃N₃ | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Storage Temperature | Keep in dark place, sealed in dry, store in freezer, under -20°C | Sigma-Aldrich[2] |
Solubility Guidelines
Due to the limited aqueous solubility common for many heterocyclic compounds, organic solvents are necessary for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound.
Table 1: Recommended Solvents for Stock Solution Preparation
| Solvent | Recommended Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-20 mM | Use anhydrous, high-purity DMSO. Vortex thoroughly to ensure complete dissolution.[3][4] |
| N,N-Dimethylformamide (DMF) | Alternative to DMSO | Consider if compound instability in DMSO is observed.[3] |
Note: The final concentration of the organic solvent in the in vitro assay should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity or off-target effects.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Accurately weigh a precise amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a 10 mM final concentration. The molecular weight of the compound is approximately 225.59 g/mol .
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex the solution thoroughly until the compound is completely dissolved.[3] Gentle warming in a water bath (25-37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[3]
-
Store the stock solution at -20°C or -80°C in a dark, dry place.[2]
Protocol 2: General Protocol for In Vitro Cell-Based Assays
This protocol provides a general workflow for using the prepared stock solution in cell-based assays, such as cytotoxicity or functional screens.
Workflow Diagram
References
Application Notes & Protocols for Synthetic Routes to Functionalize the Pyrimidine Core
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in biological systems.[2] Consequently, the development of robust and versatile synthetic methodologies to functionalize the pyrimidine core is of paramount importance for drug discovery and the creation of novel molecular entities.[3][4] This document provides detailed application notes and experimental protocols for key synthetic strategies aimed at the functionalization of the pyrimidine ring, tailored for researchers, scientists, and professionals in drug development.
The primary strategies for pyrimidine functionalization can be broadly categorized into:
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: Powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
-
Direct C-H Functionalization: An atom-economical approach that avoids pre-functionalization of the pyrimidine ring.
-
Nucleophilic Aromatic Substitution (SNAr): A classic and effective method for substituting leaving groups on the electron-deficient pyrimidine ring.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Application Note:
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for functionalizing halogenated pyrimidines.[5] These reactions allow for the introduction of a wide array of substituents (aryl, alkyl, amino, thioether groups, etc.) onto the pyrimidine core with high efficiency and functional group tolerance.[6] The most common starting materials are chloro-, bromo-, or iodopyrimidines.
The general reactivity order for halogens in these couplings is I > Br > Cl. For di- or poly-halogenated pyrimidines, regioselectivity is a key consideration. In 2,4-dihalopyrimidines, substitution reactions, including cross-coupling, generally favor the C4 position over the C2 position.[7][8] This selectivity is attributed to the higher LUMO coefficient at C4.[9] However, specific reaction conditions and catalysts can be employed to achieve selective coupling at the C2 position.[7] The Suzuki-Miyaura coupling (using boronic acids) is a widely used method for creating C-C bonds.
Workflow for Cross-Coupling Strategies
Caption: General workflow for palladium-catalyzed cross-coupling on a halogenated pyrimidine core.
Quantitative Data: Site-Selective Suzuki-Miyaura Couplings of Polychloropyrimidines
The following table summarizes the regioselective synthesis of aryl-substituted pyrimidines from 2,4,5,6-tetrachloropyrimidine.
| Entry | Arylboronic Acid (R-B(OH)2) | Product | Position(s) Substituted | Yield (%) |
| 1 | Phenylboronic acid | 6-Phenyl-2,4,5-trichloropyrimidine | C6 | 97[10] |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2,4,5-trichloropyrimidine | C6 | 95[10] |
| 3 | Phenylboronic acid (2.0 equiv.) | 4,6-Diphenyl-2,5-dichloropyrimidine | C4, C6 | 95[10] |
| 4 | 4-Tolylboronic acid (2.0 equiv.) | 4,6-Di(4-tolyl)-2,5-dichloropyrimidine | C4, C6 | 97[10] |
| 5 | Phenylboronic acid (3.0 equiv.) | 2,4,6-Triphenyl-5-chloropyrimidine | C2, C4, C6 | 85[10] |
| 6 | 4-Tolylboronic acid (3.0 equiv.) | 2,4,6-Tri(4-tolyl)-5-chloropyrimidine | C2, C4, C6 | 80[10] |
Experimental Protocol 1: One-Pot Double Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol describes the efficient one-pot synthesis of 2,4-diarylpyrimidines.[6]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium Carbonate (Na₂CO₃)
-
Solvent: 1:1 mixture of 1,2-dimethoxyethane (DME) and water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyrimidine (1.0 mmol).
-
Add the first arylboronic acid (1.1 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add Na₂CO₃ (3.0 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed DME/water solvent (10 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
After cooling to room temperature, add the second arylboronic acid (1.1 mmol).
-
Add an additional portion of Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Heat the mixture to 80 °C and stir for another 12 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,4-diarylpyrimidine.
Direct C-H Functionalization
Application Note:
Direct C-H functionalization has emerged as a highly attractive and atom-economical strategy for modifying the pyrimidine core.[1][3] This approach avoids the need for pre-installing a leaving group (like a halogen), thus shortening synthetic sequences. C-H activation can be achieved through transition-metal catalysis (e.g., using Palladium, Rhodium, or Ruthenium) or under metal-free conditions.[11]
-
Metal-Catalyzed C-H Activation: Palladium is a widely used catalyst for C-H arylation, alkenylation, and acylation of pyrimidines.[11] The reaction often requires a directing group to control regioselectivity, guiding the metal catalyst to a specific C-H bond.[12][13] The C5 position is often targeted for electrophilic C-H functionalization.[11]
-
Metal-Free C-H Functionalization: This involves the direct nucleophilic attack on the electron-deficient C2, C4, or C6 positions, followed by an oxidative or eliminative step to remove a hydride ion.[1]
Catalytic Cycle for Pd-Catalyzed C-H Arylation
Caption: A proposed Pd(II)/Pd(IV) catalytic cycle for direct C-H arylation of a pyrimidine.
Quantitative Data: Palladium-Catalyzed C-H/C-H Cross-Coupling
The table below shows data for the direct C-H/C-H cross-coupling of pyrimidine with various heteroarenes.
| Entry | Pyrimidine Derivative | Coupling Partner | Catalyst (mol%) | Oxidant | Additive | Yield (%) |
| 1 | Pyrimidine | 2-Methylthiophene | Pd(OAc)₂ (10) | AgOAc | Pivalic Acid | 65[1] |
| 2 | Pyrimidine | Thiazole | Pd(OAc)₂ (10) | AgOAc | Pivalic Acid | 72[11] |
| 3 | Pyrimidine | Thiophene | Pd(OAc)₂ (10) | AgOAc | Pivalic Acid | 75[11] |
| 4 | 2-Aminopyrimidine | Iodobenzene | Pd(OAc)₂ (10) | Na₂CO₃ (base) | - | 85 (Arylation)[11] |
| 5 | 2-Aminopyrimidine | Styrene | Pd(OAc)₂ (10) | Na₂CO₃ (base) | - | 78 (Olefination)[11] |
Experimental Protocol 2: Pd-Catalyzed C5-H Arylation of 2-Aminopyrimidines
This protocol details the direct arylation at the C5 position of 2-aminopyrimidine using an aryl halide.[11]
Materials:
-
2-Aminopyrimidine
-
Aryl halide (e.g., Iodobenzene)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Sealed reaction vessel (e.g., microwave vial or pressure tube)
Procedure:
-
In a reaction vessel, combine 2-aminopyrimidine (0.5 mmol), the aryl halide (0.6 mmol), Pd(OAc)₂ (0.05 mmol, 10 mol%), and Na₂CO₃ (1.0 mmol).
-
Seal the vessel and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane (2.0 mL) via syringe.
-
Place the sealed vessel in a preheated oil bath at 120 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the C5-arylated 2-aminopyrimidine.
Nucleophilic Aromatic Substitution (SNAr)
Application Note:
The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[14] This is particularly true for positions C2, C4, and C6, where the negative charge of the Meisenheimer intermediate can be stabilized by a nitrogen atom.[8] SNAr reactions are highly effective for displacing good leaving groups, such as halides (F, Cl, Br) or sulfones, with a wide range of nucleophiles including amines, alkoxides, and thiolates.
For dihalopyrimidines like 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C4 position.[8][9] This selectivity can be influenced by the presence of other substituents on the ring; for instance, an electron-donating group at C6 can favor substitution at C2.[8]
Regioselectivity in SNAr
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Pyrimidine - Wikipedia [en.wikipedia.org]
Application Notes: Utilizing 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine in Fragment-Based Drug Discovery
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fragment-Based Drug Discovery Enters the Mainstream | Technology Networks [technologynetworks.com]
- 3. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - 最新产品 - 小分子,大梦想 [jiehuapharma.com]
- 7. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the presence of a trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for the introduction of a wide array of functional groups and the synthesis of diverse compound libraries for biological screening.
These application notes provide an overview of the reactivity of this compound with various nucleophiles and offer detailed protocols for these transformations.
Reaction Overview
The electron-deficient nature of the pyrimidine ring, further activated by the strongly electron-withdrawing trifluoromethyl group at the 5-position, facilitates nucleophilic attack at the 2-position. The reaction generally proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic adduct, followed by the elimination of the chloride leaving group to yield the substituted product.
A variety of nucleophiles, including amines (N-nucleophiles), thiols (S-nucleophiles), and alcohols (O-nucleophiles), can be employed in this reaction. Furthermore, carbon-carbon bond formation can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Data Presentation
The following tables summarize representative reaction conditions and yields for the nucleophilic substitution of this compound with different classes of nucleophiles. Please note that the data presented is a compilation based on reactions of structurally similar compounds and should be considered as a starting point for optimization.
Table 1: Reaction with N-Nucleophiles (Amines)
| Entry | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | DMF | K₂CO₃ | 100 | 12 | 85-95 |
| 2 | 4-Methoxyaniline | DMSO | DIPEA | 120 | 8 | 80-90 |
| 3 | Piperidine | NMP | Et₃N | 80 | 16 | 75-85 |
| 4 | Benzylamine | 1,4-Dioxane | Na₂CO₃ | 100 | 10 | 80-90 |
Table 2: Reaction with S-Nucleophiles (Thiols)
| Entry | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | DMF | K₂CO₃ | 80 | 6 | 85-95 |
| 2 | 4-Chlorothiophenol | Acetonitrile | Cs₂CO₃ | 70 | 8 | 80-90 |
| 3 | Benzyl mercaptan | THF | NaH | 60 | 10 | 70-80 |
Table 3: Reaction with O-Nucleophiles (Alcohols)
| Entry | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Sodium methoxide | Methanol | - | Reflux | 12 | 70-80 |
| 2 | Phenol | DMF | K₂CO₃ | 120 | 24 | 60-70 |
| 3 | Benzyl alcohol | Toluene | NaH | 100 | 18 | 50-60 |
Table 4: Suzuki-Miyaura Cross-Coupling with C-Nucleophiles (Boronic Acids)
| Entry | Boronic Acid | Solvent | Base | Catalyst | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 1,4-Dioxane/H₂O | K₂CO₃ | Pd(PPh₃)₄ | 90 | 12 | 70-80 |
| 2 | 4-Methylphenylboronic acid | Toluene/EtOH/H₂O | Na₂CO₃ | Pd(dppf)Cl₂ | 100 | 10 | 65-75 |
| 3 | Thiophen-2-ylboronic acid | DME/H₂O | K₃PO₄ | Pd(OAc)₂/SPhos | 80 | 16 | 60-70 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Anhydrous solvents should be used where indicated.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Product purification is typically achieved by column chromatography on silica gel or recrystallization.
Protocol 1: General Procedure for Reaction with Amine Nucleophiles
-
To a dry reaction vessel, add this compound (1.0 eq.), the desired amine nucleophile (1.1-1.5 eq.), and a suitable solvent (e.g., DMF, DMSO, or 1,4-dioxane).
-
Add a base (e.g., K₂CO₃, DIPEA, or Et₃N) (1.5-2.0 eq.) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (8-16 h).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Reaction with Thiol Nucleophiles
-
To a dry reaction vessel, add the desired thiol (1.1 eq.) and a suitable solvent (e.g., DMF or THF).
-
Add a base (e.g., K₂CO₃ or NaH) (1.2 eq.) and stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 60-80 °C) and stir for the required time (6-10 h).
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product as described in Protocol 1.
Protocol 3: General Procedure for Reaction with Alcohol Nucleophiles
-
To a dry reaction vessel under an inert atmosphere, add the desired alcohol (as solvent or dissolved in a high-boiling aprotic solvent like DMF or toluene).
-
Carefully add a strong base (e.g., NaH or KOtBu) (1.1 eq.) at 0 °C to generate the alkoxide.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add this compound (1.0 eq.).
-
Heat the reaction mixture to the appropriate temperature (reflux or 100-120 °C) and stir for 12-24 h.
-
Cool the reaction and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous work-up and purification as described in the previous protocols.
Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.02-0.05 eq.), and a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Add an aqueous solution of a base (e.g., K₂CO₃ or Na₂CO₃) (2.0-3.0 eq.).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-100 °C) and stir for 10-16 h.
-
Upon completion, cool the mixture and dilute with water and an organic solvent.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Generalized mechanism for the SNAr reaction.
Caption: General experimental workflow for nucleophilic substitution.
Application Notes and Protocols for Trifluoromethyl Pyrimidine Derivatives in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl pyrimidine derivatives represent a significant class of heterocyclic compounds in modern agricultural chemistry. The incorporation of a trifluoromethyl (-CF3) group into the pyrimidine scaffold dramatically enhances the biological activity of these molecules.[1][2] This enhancement is attributed to the unique physicochemical properties conferred by the -CF3 group, such as increased lipophilicity, which improves penetration into plant tissues and fungal cells, and its strong electron-withdrawing nature, which can lead to greater metabolic stability and more potent interactions with biological targets.[1][2][3] These characteristics make trifluoromethyl pyrimidines highly valuable for the development of novel herbicides, fungicides, and insecticides with high efficacy and improved environmental profiles.[1][2][4] This document provides detailed application notes, experimental protocols, and data summaries for the use of trifluoromethyl pyrimidine derivatives in an agricultural context.
Applications in Crop Protection
Trifluoromethyl pyrimidine derivatives have demonstrated broad-spectrum activity against a variety of agricultural pests, including fungal pathogens, weeds, and insects.
Fungicidal Applications
Derivatives of trifluoromethyl pyrimidine have shown significant promise in controlling various plant pathogenic fungi.[1][2] They are effective against a range of diseases, including those caused by Botrytis cinerea, Phomopsis sp., and Sclerotinia sclerotiorum.[4][5][6]
Herbicidal Applications
These compounds are foundational in the synthesis of advanced herbicides.[1][2] By targeting specific metabolic pathways in weeds, they offer effective control without harming the primary crops, contributing to increased yields.[1][2]
Insecticidal Applications
Novel trifluoromethyl pyrimidine derivatives have also been synthesized and evaluated for their insecticidal properties against pests like Mythimna separata and Spodoptera frugiperda.[4][7]
Quantitative Data Summary
The following tables summarize the biological activity of various trifluoromethyl pyrimidine derivatives from cited literature.
Table 1: In Vitro Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives
| Compound ID | Target Fungi | Concentration (µg/mL) | Inhibition Rate (%) | EC50 (µg/mL) | Reference Compound | Reference EC50 (µg/mL) |
| 5f | Phomopsis sp. | 50 | 100 | - | Pyrimethanil | 32.1 |
| 5o | Phomopsis sp. | 50 | 100 | 10.5 | Pyrimethanil | 32.1 |
| 5b | B. cinerea | 50 | 96.76 | - | Tebuconazole | - |
| 5j | B. cinerea | 50 | 96.84 | - | Tebuconazole | - |
| 5l | B. cinerea | 50 | 100 | - | Tebuconazole | - |
| 5v | S. sclerotiorum | 50 | 82.73 | - | Tebuconazole | - |
| DDJH-Pyri-WT | S. sclerotiorum | - | - | 0.411 - 0.610 | - | - |
| III-3 | B. cinerea | - | - | < 1.56 | Pyrimethanil | 2.03 |
| III-13 | B. cinerea | - | - | < 1.56 | Pyrimethanil | 2.03 |
Data compiled from multiple sources.[5][6][8][9]
Table 2: Insecticidal Activity of Trifluoromethyl Pyrimidine Derivatives
| Compound Class | Target Insect | Concentration (µg/mL) | Mortality Rate (%) | LC50 (mg/L) | Reference Compound | Reference LC50 (mg/L) |
| Pyrimidine derivatives with urea pharmacophore | Aedes aegypti (adult & larvae) | 2 | 70 (for compound 4d) | - | - | - |
| Pyridino[1,2-a]pyrimidines with indole moieties | Aphids | - | - | 2.97 (for compound F45) | Triflumezopyrim | 2.94 |
Data compiled from multiple sources.[3][10][11]
Table 3: Antiviral Activity of Trifluoromethyl Pyrimidine Derivatives against Tobacco Mosaic Virus (TMV)
| Compound ID | Activity Type | Concentration (µg/mL) | Inhibition Rate (%) | EC50 (µg/mL) | Reference Compound | Reference EC50 (µg/mL) |
| 5j | Curative | 500 | 76.3 | 126.4 | Ningnanmycin | 362.7 |
| 5m | Protective | 500 | 66.1 | 103.4 | Ningnanmycin | 255.1 |
| 5q | Curative | 500 | 71.3 | - | Ningnanmycin | - |
| 5b | Curative | 500 | 70.1 | - | Ningnanmycin | - |
Data compiled from a study on novel trifluoromethyl pyrimidine derivatives.[12]
Mechanisms of Action & Signaling Pathways
Herbicidal Mode of Action: Inhibition of Pyrimidine Biosynthesis
A novel herbicidal mechanism for pyrimidine derivatives involves the disruption of the de novo pyrimidine biosynthesis pathway by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).[1][13] This enzyme is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[1] Inhibition of DHODH leads to a depletion of pyrimidines, ultimately causing cessation of plant growth and death.
Caption: Inhibition of DHODH by trifluoromethyl pyrimidine herbicides.
Herbicidal Mode of Action: Inhibition of Acetolactate Synthase (ALS)
Several commercial pyrimidine-based herbicides function as acetolactate synthase (ALS) inhibitors.[4] ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this pathway disrupts protein synthesis, leading to the cessation of cell division and plant growth.[4]
Caption: Inhibition of ALS by trifluoromethyl pyrimidine herbicides.
Fungicidal Mode of Action: Inhibition of Methionine Biosynthesis
Anilinopyrimidine fungicides are known to inhibit the biosynthesis of methionine, an essential amino acid.[8] This disruption interferes with protein synthesis and the secretion of hydrolytic enzymes that are crucial for the fungal infection process.[8]
Caption: Inhibition of methionine biosynthesis by anilinopyrimidine fungicides.
Experimental Protocols
General Synthesis of Trifluoromethyl Pyrimidine Derivatives
A common route for the synthesis of trifluoromethyl pyrimidine derivatives involves a multi-step process starting from ethyl trifluoroacetoacetate.[4][6][12]
Caption: General synthetic workflow for trifluoromethyl pyrimidine derivatives.
Protocol: Four-Step Synthesis of Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [4][6]
-
Step 1: Ring Closure: React ethyl trifluoroacetoacetate with a suitable amidine or guanidine derivative to form the pyrimidine ring.
-
Step 2: Chlorination: The hydroxyl group on the pyrimidine ring is converted to a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl3).
-
Step 3: Nucleophilic Substitution: The chlorinated pyrimidine is reacted with a nucleophile (e.g., a phenol derivative) in the presence of a base (e.g., K2CO3) in a solvent like DMF.
-
Step 4: Amide Formation: The resulting intermediate is then coupled with a carboxylic acid or its derivative to form the final amide product.
-
Purification: The final product is purified using column chromatography.
-
Characterization: The structure of the synthesized compound is confirmed using 1H NMR, 13C NMR, and HRMS.[4][6]
In Vitro Antifungal Activity Assay (Poisoned Food Technique)
This method is used to evaluate the efficacy of compounds in inhibiting the mycelial growth of pathogenic fungi.[5][14][15]
Materials:
-
Test compounds
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Cultures of test fungi (e.g., Botrytis cinerea, Phomopsis sp.)
-
Sterile petri dishes
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Dissolve the test compounds in DMSO to prepare stock solutions.
-
Add the appropriate volume of the stock solution to molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Pour the mixture into sterile petri dishes.
-
Use a sterile cork borer to cut a 5 mm mycelial disc from the edge of an actively growing fungal culture.
-
Place the mycelial disc in the center of the PDA plate containing the test compound.
-
Prepare control plates containing PDA with DMSO but without the test compound.
-
Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period, until the fungal growth in the control plate nearly covers the entire plate.
-
Measure the diameter of the fungal colony in both the treated and control plates.
-
Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the average diameter of the fungal colony in the control plates, and T is the average diameter of the fungal colony in the treated plates.
-
-
To determine the EC50 value, a range of concentrations of the test compound is used, and the data are analyzed using probit analysis.
Insecticidal Bioassay Protocol (General)
This protocol outlines a general method for assessing the insecticidal activity of trifluoromethyl pyrimidine derivatives.[4][10][16]
Materials:
-
Test compounds
-
Acetone or other suitable solvent
-
Test insects (e.g., Aedes aegypti larvae or adults)
-
Beakers or vials
-
Micropipettes
-
Rearing cages
-
Sugar solution (for adults)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the technical grade insecticide in a suitable solvent like acetone.[16] A correction factor may be needed based on the purity of the technical grade material.[16] From the stock solution, prepare a series of dilutions to be tested.
-
Exposure:
-
For Larvae (e.g., Aedes aegypti): Add the test solutions to beakers containing a known volume of water and a specific number of larvae.
-
For Adults (e.g., Leaf-dip method): Dip leaves of a suitable host plant into the test solutions and allow them to air dry. Place the treated leaves in a container with the adult insects.
-
For Adults (e.g., CDC Bottle Bioassay): Coat the inside of glass bottles with a diagnostic dose of the insecticide.[17] Introduce a known number of adult insects into the bottles.[17]
-
-
Control Groups: Prepare control groups using only the solvent and no test compound.
-
Observation: Record the mortality of the insects at specified time intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: Calculate the corrected mortality rate using Abbott's formula if there is mortality in the control group. Determine the LC50 or LD50 values by probit analysis of the dose-response data.
Conclusion
Trifluoromethyl pyrimidine derivatives are a versatile and potent class of compounds with significant applications in agricultural chemistry. Their enhanced biological activity makes them excellent candidates for the development of new and effective fungicides, herbicides, and insecticides. The protocols and data presented here provide a foundation for researchers and scientists to further explore and develop these promising agrochemicals. Future research should continue to focus on optimizing the structures of these derivatives to enhance their efficacy, selectivity, and environmental safety.
References
- 1. pnas.org [pnas.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Insecticidal Activity of Pyridino[1,2- a]pyrimidines Containing Indole Moeites at the 1-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. entomoljournal.com [entomoljournal.com]
- 17. cdc.gov [cdc.gov]
Protocols for the Synthesis of Trifluoromethylpyrimidines: Application Notes
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into the pyrimidine scaffold is a widely employed strategy in medicinal chemistry. This modification can significantly enhance the biological activity, metabolic stability, and bioavailability of molecules, making trifluoromethylpyrimidines valuable building blocks in the development of new therapeutics. These compounds have shown promise as antitumor, antiviral, and anti-inflammatory agents. This document provides detailed protocols for several key methods for the synthesis of trifluoromethylpyrimidines.
Method 1: One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives
This approach provides a highly selective and efficient route to 5-trifluoromethylpyrimidines, circumventing the regioselectivity issues often encountered with direct trifluoromethylation of the pyrimidine ring. The reaction involves the copper-catalyzed condensation of an aryl enaminone, an aryl amidine hydrochloride, and sodium triflinate (CF3SO2Na).
Experimental Protocol
A mixture of the aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (1.0 mmol), and Cu(OAc)2 (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) is stirred at 80 °C for 12 hours under an air atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 5-trifluoromethyl pyrimidine derivative.
Quantitative Data
| Entry | Aryl Enaminone | Aryl Amidine | Yield (%) |
| 1 | Phenyl enaminone | Benzamidine HCl | 78 |
| 2 | 4-Methylphenyl enaminone | Benzamidine HCl | 82 |
| 3 | Phenyl enaminone | 4-Chlorobenzamidine HCl | 75 |
Note: Yields are representative and may vary based on specific substrates and reaction conditions.
Reaction Workflow
Application Notes and Protocols for Parallel Synthesis of a Focused Library using 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines are a prominent scaffold in medicinal chemistry, frequently found in molecules targeting a wide range of biological targets, including protein kinases. The 5-(trifluoromethyl)pyrimidine core, in particular, is of significant interest due to the ability of the trifluoromethyl group to enhance metabolic stability and binding affinity. This document provides detailed protocols for the parallel synthesis of a focused library of N-substituted-N'-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamines starting from 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine. The methodologies described herein are designed for efficient library generation, enabling rapid structure-activity relationship (SAR) studies in drug discovery programs. A key application of libraries derived from this scaffold is the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[1][2]
Data Presentation
The following tables summarize the building blocks for the parallel synthesis of a focused library and the expected outcomes based on typical yields for nucleophilic aromatic substitution reactions on similar scaffolds.
Table 1: Building Blocks for Parallel Library Synthesis
| Reagent Class | Example Building Blocks (Commercially Available Anilines) |
| Scaffold | This compound |
| Nucleophiles | Aniline, 3-chloroaniline, 4-methoxyaniline, 3-aminobenzonitrile, 4-fluoroaniline, 3-methylaniline, 4-(trifluoromethoxy)aniline, 3,4-dichloroaniline |
Table 2: Representative Library Synthesis Results
| Compound ID | Nucleophile | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield Range (%) |
| L1 | Aniline | C₁₂H₁₁F₃N₄ | 268.24 | 70-90 |
| L2 | 3-chloroaniline | C₁₂H₁₀ClF₃N₄ | 302.68 | 65-85 |
| L3 | 4-methoxyaniline | C₁₃H₁₃F₃N₄O | 298.26 | 75-95 |
| L4 | 3-aminobenzonitrile | C₁₃H₁₀F₃N₅ | 293.25 | 60-80 |
| L5 | 4-fluoroaniline | C₁₂H₁₀F₄N₄ | 286.23 | 70-90 |
| L6 | 3-methylaniline | C₁₃H₁₃F₃N₄ | 282.26 | 70-90 |
| L7 | 4-(trifluoromethoxy)aniline | C₁₃H₁₀F₆N₄O | 352.24 | 60-80 |
| L8 | 3,4-dichloroaniline | C₁₂H₉Cl₂F₃N₄ | 337.13 | 60-80 |
Experimental Protocols
General Protocol for the Parallel Synthesis of N-Aryl-N'-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine Library
This protocol describes a solution-phase parallel synthesis approach for the generation of a focused library.
Materials:
-
This compound
-
A library of substituted anilines (see Table 1 for examples)
-
Dioxane or Isopropanol (anhydrous)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Parallel synthesis reactor or a set of reaction tubes with reflux condensers
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., preparative HPLC or column chromatography)
Procedure:
-
Reaction Setup: In an array of reaction tubes, add this compound (1.0 eq) to each tube.
-
Reagent Addition: To each tube, add a unique substituted aniline (1.1 eq) from the building block library.
-
Solvent and Base Addition: Add anhydrous dioxane or isopropanol to each tube to achieve a suitable concentration (e.g., 0.2 M). Add DIPEA (2.0 eq) to each reaction mixture.
-
Reaction Conditions: Seal the reaction tubes and heat the array to 80-100 °C. Monitor the progress of the reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixtures to room temperature.
-
If a precipitate has formed, filter the solids and wash with a small amount of cold solvent.
-
If the product is in solution, concentrate the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the individual library members using an appropriate high-throughput method such as preparative HPLC or parallel flash chromatography.
-
Characterization: Confirm the identity and purity of each library member using LC-MS and ¹H NMR spectroscopy.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the parallel synthesis of a pyrimidine-based library.
EGFR Signaling Pathway and Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[3] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[1] Small molecule inhibitors, such as those that can be generated from the pyrimidine scaffold described, can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.[2][4]
Caption: Simplified EGFR signaling pathway and the mechanism of inhibition.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and efficient synthesis is a two-step process. The first step involves the synthesis of the key intermediate, 2,4-dichloro-5-(trifluoromethyl)pyrimidine (5-TFP). The second step is a selective nucleophilic aromatic substitution (SNAr) reaction on 5-TFP with methylamine to yield the final product.
Q2: Why is the C4 position of 2,4-dichloro-5-(trifluoromethyl)pyrimidine preferentially substituted over the C2 position?
The electron-withdrawing nature of the trifluoromethyl group at the C5 position makes the C4 position more electron-deficient and thus more susceptible to nucleophilic attack compared to the C2 position. This generally leads to high regioselectivity for substitution at C4.[1]
Q3: My overall yield is low. Which step is the most likely cause?
Both steps can present challenges. The initial synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine from 5-trifluoromethyluracil (5-TFU) using phosphoryl chloride (POCl₃) can be a critical point for yield loss if not performed under optimal conditions. Similarly, the subsequent amination step requires careful control of temperature and stoichiometry to prevent side reactions.[2]
Q4: What are the main byproducts I should look out for in the amination step?
The primary byproducts are the isomeric 4-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-2-amine (from substitution at the C2 position) and the di-substituted product, N2,N4-dimethyl-5-(trifluoromethyl)pyrimidine-2,4-diamine, where both chlorine atoms are replaced by methylamine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing possible causes and suggested solutions.
Caption: Troubleshooting workflow for synthesis optimization.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Chlorination Step | - Incomplete reaction of 5-trifluoromethyluracil (5-TFU).- Degradation of POCl₃ due to moisture.- Suboptimal reaction temperature. | - Increase reaction time or temperature gradually.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).- Use fresh, high-purity POCl₃.- A mixture of phosphoric acid, POCl₃, and diisopropylethylamine (DIPEA) may improve the reaction. |
| Low Yield in Amination Step | - Formation of di-substituted byproduct.- Incomplete reaction.- Suboptimal reaction temperature leading to side products. | - Add methylamine solution slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the exotherm.- Use only a slight excess of methylamine (1.1 to 1.5 equivalents).- Increase reaction time or allow the reaction to slowly warm to room temperature. |
| Poor Regioselectivity (C2 substitution) | - High reaction temperature. | - Maintain the reaction temperature at room temperature or below. The substitution at C4 is kinetically favored at lower temperatures. |
| Product Degradation during Workup | - Presence of excess base or acid during extraction. | - Neutralize the reaction mixture carefully before extraction.- Wash the organic layer with brine to remove residual water and impurities. |
| Difficult Purification | - Similar polarity of the desired product and byproducts. | - Utilize column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexane).- Recrystallization from a suitable solvent system may help in removing minor impurities. |
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (5-TFP)
This protocol is adapted from procedures for the chlorination of uracil derivatives.[3]
-
Reagents & Setup : In a three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place 5-trifluoromethyluracil (5-TFU).
-
Chlorination : Add phosphoryl chloride (POCl₃, ~5-10 equivalents) to the flask. If required, add diisopropylethylamine (DIPEA, ~1.5 equivalents) as a catalyst.[3]
-
Reaction : Heat the mixture to reflux (approx. 110-120 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup : After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification : Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 5-TFP.
Protocol 2: Synthesis of this compound
This protocol is based on general procedures for the selective amination of 2,4-dichloropyrimidines.[2]
-
Reagents & Setup : Dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent such as acetonitrile (MeCN) or tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere. Add a base, such as potassium carbonate (K₂CO₃, 2-3 eq) or triethylamine (TEA, 2-3 eq).
-
Amine Addition : Cool the mixture to 0 °C using an ice bath. Slowly add a solution of methylamine (1.1-1.5 eq, e.g., 40% in water or 2.0 M in THF) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Workup : Evaporate the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexane) to obtain the pure this compound.
Synthesis Pathway and Data
Caption: General two-step synthesis route.
Table 2: Effect of Reaction Conditions on Amination Step
The following table summarizes expected outcomes based on varying conditions for the selective amination of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with methylamine. This data is illustrative and based on general principles of SNAr reactions on similar substrates.[2]
| Entry | Methylamine (eq.) | Base (eq.) | Temperature (°C) | Time (h) | Expected Yield (%) | Selectivity (C4:C2) | Di-substitution (%) |
| 1 | 1.1 | K₂CO₃ (2.0) | 0 → 25 | 18 | ~85-90% | >98:2 | < 2% |
| 2 | 2.5 | K₂CO₃ (3.0) | 25 | 12 | ~60-70% | >95:5 | ~15-25% |
| 3 | 1.1 | TEA (2.0) | 50 | 6 | ~70-75% | ~90:10 | ~5-10% |
| 4 | 1.1 | None | 25 | 48 | Low Conversion | - | - |
References
Solubility issues of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor aqueous solubility?
A1: While specific data for this compound is limited, pyrimidine derivatives with similar characteristics often exhibit low water solubility due to a combination of factors. These can include high lipophilicity (a tendency to dissolve in fats, oils, and non-polar solvents) and a planar, symmetrical structure that can lead to strong crystal lattice energy, making it difficult for water molecules to surround and dissolve the compound.[1]
Q2: What are the initial steps I should take to dissolve this compound for my in vitro assay?
A2: For initial experiments, it is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of compounds with poor water solubility.[2][3] It is crucial to use a high-purity, anhydrous grade of the organic solvent to prevent compound degradation.[2]
Q3: My compound precipitates when I dilute the organic stock solution into my aqueous experimental medium. What is happening and how can I prevent this?
A3: This is a common issue known as "precipitation upon dilution" and occurs when the compound, soluble in the organic stock, is introduced into the aqueous medium where it is not soluble.[2] The sudden change in solvent polarity causes the compound to crash out of solution.[2] Several techniques can mitigate this:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.[2]
-
Slow Addition with Agitation: Add the stock solution dropwise to the aqueous medium while gently vortexing or swirling to facilitate rapid dispersion.[2]
-
Pre-warming the Medium: Warming the aqueous medium (e.g., to 37°C for cell culture) can sometimes increase the compound's solubility.[1][3]
Q4: What is the maximum concentration of co-solvent (like DMSO) that is acceptable in my cell-based assay?
A4: The tolerance to organic solvents like DMSO is highly cell-line dependent.[2] A general guideline is to keep the final concentration of DMSO at or below 0.5% in the final assay volume.[2] However, some sensitive cell lines may be affected at concentrations as low as 0.1%.[2] It is always best to run a vehicle control (medium with the same final concentration of the solvent) to assess any effects on your specific assay.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound.
Problem: Compound is not dissolving in the desired aqueous buffer.
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| High Lipophilicity & Crystal Lattice Energy | Utilize a co-solvent system. | Prepare a concentrated stock solution in an organic solvent like DMSO or DMF. Then, dilute this stock into your aqueous buffer. Ensure the final organic solvent concentration is compatible with your experimental system.[4] |
| Adjust the pH of the aqueous solution. | For compounds with ionizable groups, altering the pH can significantly increase solubility.[1] For pyrimidines that may act as weak bases, acidification of the medium can lead to the formation of more soluble protonated forms.[1] Conversely, for those with acidic properties, a more basic solution may enhance solubility.[1] | |
| Increase the temperature. | For many compounds, solubility increases with temperature.[1] Gently warming the solution may help dissolve the compound. However, be mindful of the compound's thermal stability.[4] | |
| Employ sonication. | Ultrasonic energy can help break apart compound aggregates and enhance dissolution.[2] Care should be taken as over-sonication can potentially lead to compound degradation.[2] |
Problem: Compound precipitates out of solution over time or upon storage.
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Metastable Solution | Prepare fresh solutions for each experiment. | Avoid storing diluted solutions, especially at low concentrations in aqueous buffers. Prepare them immediately before use from a concentrated organic stock.[2] |
| Temperature Fluctuations | Maintain stable storage and experimental conditions. | Ensure incubators and water baths have stable temperature control to prevent temperature shifts that can cause precipitation.[2] |
| Evaporation | Use sealed containers and control humidity. | In multi-well plates, use plate sealers to minimize evaporation, which can concentrate the compound and lead to precipitation. Ensure proper humidity control in incubators.[2] |
Advanced Solubility Enhancement Strategies
If the above troubleshooting steps are insufficient, consider these more advanced formulation strategies.
| Strategy | Description |
| Amorphous Solid Dispersions | The compound is dispersed within a hydrophilic polymer matrix. This creates a stabilized amorphous form which typically has a higher apparent water solubility than the crystalline form.[4] |
| Co-crystallization | A co-crystal is formed between the compound and a water-soluble co-former. This can significantly enhance the dissolution rate.[4] |
| Prodrug Approach | The compound is chemically modified to create a more soluble "prodrug" that converts back to the active parent drug in vivo.[4] This is a common strategy to improve bioavailability.[4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Serial Dilution
-
Stock Solution Preparation: Accurately weigh the desired amount of this compound and dissolve it in a minimal amount of high-purity DMSO to achieve a high concentration stock (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming or brief vortexing if necessary.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in the same organic solvent or a mixture of the organic solvent and the aqueous buffer.
-
Final Dilution: Slowly add the stock or intermediate dilution to the final aqueous buffer with constant, gentle agitation. Ensure the final organic solvent concentration is below the tolerance level of your assay.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
-
Prepare Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[2]
-
Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your stock solution in your target aqueous buffer. For example, add 2 µL of the 10 mM stock to 98 µL of buffer to get a 200 µM solution with 2% DMSO, then serially dilute down the plate.[2]
-
Equilibration: Allow the plate to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Visual Inspection and Turbidity Measurement: Visually inspect each well for signs of precipitation.[2][3] For a more quantitative measure, read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., >500 nm) to measure light scattering caused by precipitated particles.[3] The highest concentration that remains clear is the approximate kinetic solubility.
Visual Guides
Caption: A workflow for troubleshooting solubility issues.
Caption: Workflow for preparing aqueous solutions from an organic stock.
References
Technical Support Center: Degradation of Trifluoromethyl Pyrimidine Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of trifluoromethyl pyrimidine compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for trifluoromethyl pyrimidine compounds?
A1: Trifluoromethyl pyrimidine compounds can degrade through several pathways, including metabolic transformation, hydrolysis, and photodegradation.
-
Metabolic Degradation: In biological systems, the primary route of metabolism often involves cytochrome P450 enzymes.[1] This can lead to the formation of more polar metabolites, such as hydroxylated derivatives or N-oxides.[1] The trifluoromethyl group generally enhances metabolic stability, but metabolism at other sites on the molecule can still occur.[2]
-
Hydrolysis: The pyrimidine ring and the trifluoromethyl group can be susceptible to hydrolysis, particularly under non-neutral pH conditions. The trifluoromethyl group can hydrolyze to a carboxylic acid group, although this may require specific conditions.
-
Photodegradation: Exposure to UV or even visible light can induce degradation. For compounds with similar functional groups, photodegradation can involve reactions like N-dealkylation and cyclization.[3]
Q2: My trifluoromethyl pyrimidine compound appears to be losing activity in my cell-based assays over time. What could be the cause?
A2: Loss of activity is a common issue that can be attributed to several factors:
-
Degradation in Aqueous Media: Many organic compounds are less stable in aqueous buffers used for cell culture compared to stock solutions in DMSO. Hydrolysis of the pyrimidine ring or other functional groups can occur.
-
Metabolism by Cells: The cells in your assay can metabolize the compound, converting it into less active or inactive forms.
-
Adsorption to Plastics: The compound may adsorb to the surfaces of pipette tips, tubes, or assay plates, which reduces the effective concentration of the compound in the medium.
-
Photodegradation: If the compound is light-sensitive, exposure to ambient light during experimental setup and incubation can lead to degradation.
Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis of a degradation study. How can I identify these unknown degradation products?
A3: Identifying unknown degradation products requires a systematic approach using various analytical techniques:
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the degradation products, allowing you to determine their elemental composition.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the degradation product ions, you can obtain structural information and compare the fragmentation pattern to that of the parent compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity, 1D and 2D NMR spectroscopy (¹H, ¹³C, ¹⁹F) can provide definitive structural elucidation. ¹⁹F NMR is particularly useful for tracking changes involving the trifluoromethyl group.
-
Comparison with Potential Metabolites: Based on known metabolic pathways, you can synthesize or purchase potential metabolites and compare their retention times and mass spectra to the unknown peaks.
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
-
Question: My stability study for a trifluoromethyl pyrimidine compound is giving inconsistent results between replicates. What are the potential causes and solutions?
-
Answer: Inconsistent results in stability studies often point to a lack of control over experimental conditions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Storage Conditions | Ensure all samples are stored under identical and tightly controlled conditions (temperature, humidity, light exposure). Use calibrated incubators and photostability chambers. |
| Sample Preparation Variability | Standardize all sample preparation steps, including solvent type, concentration, and mixing procedures. Prepare fresh solutions for each experiment to avoid degradation in stock solutions. |
| Analytical Method Variability | Validate your analytical method (e.g., HPLC, LC-MS) for linearity, precision, and accuracy. Ensure the method is stability-indicating, meaning it can separate the parent compound from its degradation products. |
| pH Fluctuation in Buffered Solutions | Prepare buffers fresh and verify the pH before use. The pH of the solution can significantly impact the rate of hydrolysis. |
Issue 2: No degradation is observed under stress conditions.
-
Question: I have subjected my trifluoromethyl pyrimidine compound to stress conditions (e.g., high temperature, extreme pH, UV light), but I am not observing any significant degradation. Does this mean my compound is completely stable?
-
Answer: While trifluoromethyl pyrimidine compounds can be quite stable, the absence of degradation under one set of stress conditions does not guarantee complete stability.
| Potential Cause | Troubleshooting Steps |
| Insufficient Stress Levels | The stress conditions may not have been harsh enough to induce degradation. Gradually increase the intensity or duration of the stress (e.g., higher temperature, longer UV exposure). |
| Inappropriate Stress Condition | The compound may be stable under the applied stress but susceptible to other conditions. For example, a compound stable to heat may be sensitive to light. A comprehensive stress testing protocol should include thermal, photolytic, hydrolytic (acidic, basic, and neutral), and oxidative stress. |
| Analytical Method Not Sensitive Enough | Your analytical method may not be sensitive enough to detect low levels of degradation products. Optimize the method to improve the limit of detection and quantification. |
| High Intrinsic Stability | The compound may indeed be highly stable due to the electronic effects of the trifluoromethyl group and the pyrimidine ring. |
Visualizing Degradation Pathways and Workflows
Proposed Metabolic Degradation Pathway
Caption: Proposed metabolic pathway for trifluoromethyl pyrimidine compounds.
General Workflow for Degradation Studies
Caption: Workflow for conducting and analyzing degradation studies.
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
-
Preparation of Stock Solution: Prepare a stock solution of the trifluoromethyl pyrimidine compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Preparation of Stress Samples:
-
Acidic Hydrolysis: Add an appropriate volume of the stock solution to 0.1 M HCl to achieve a final drug concentration of 100 µg/mL.
-
Basic Hydrolysis: Add an appropriate volume of the stock solution to 0.1 M NaOH to achieve a final drug concentration of 100 µg/mL.
-
Neutral Hydrolysis: Add an appropriate volume of the stock solution to purified water to achieve a final drug concentration of 100 µg/mL.
-
-
Incubation: Incubate the stress samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Protect the samples from light.
-
Sampling and Neutralization: At each time point, withdraw an aliquot of the sample. For the acidic and basic samples, neutralize them with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method to determine the percentage of the parent compound remaining and to detect the formation of degradation products.
Protocol 2: Photostability Study
-
Sample Preparation: Prepare a solution of the trifluoromethyl pyrimidine compound in a suitable solvent (e.g., water/acetonitrile mixture) at a concentration of 100 µg/mL. Prepare a dark control sample by wrapping a vial in aluminum foil.
-
Exposure: Place the sample and the dark control in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).
-
Sampling: Withdraw aliquots of the sample and the dark control at specified time intervals.
-
Analysis: Analyze the samples immediately using a validated stability-indicating HPLC or LC-MS method. Compare the chromatograms of the exposed sample to the dark control to identify photodegradation products.
Quantitative Data Summary
The following tables provide illustrative data on the degradation of a hypothetical trifluoromethyl pyrimidine compound under various stress conditions. Actual degradation rates will be compound-specific.
Table 1: Hydrolytic Degradation of Compound X (100 µg/mL) at 60°C
| Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product(s) Detected |
| 0.1 M HCl | 24 | 85.2 | Carboxylic acid derivative |
| 0.1 M HCl | 48 | 72.5 | Carboxylic acid derivative |
| 0.1 M NaOH | 24 | 60.7 | Pyrimidine ring-opened product |
| 0.1 M NaOH | 48 | 41.3 | Pyrimidine ring-opened product |
| Water | 48 | 98.1 | None detected |
Table 2: Photodegradation of Compound X (100 µg/mL)
| Light Exposure | Parent Compound Remaining (%) | Major Degradation Product(s) Detected |
| Dark Control | 99.5 | None detected |
| Exposed Sample | 78.9 | N-dealkylated product, Benzimidazole derivative |
References
- 1. The accumulation and metabolism of 3-trifluoromethylpyridine by rat olfactory and hepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time evolution and competing pathways in photodegradation of trifluralin and three of its major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Pyrimidines
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted pyrimidines.
General Troubleshooting
Q1: My pyrimidine synthesis is resulting in a low yield. What are the common contributing factors?
A1: Low yields in pyrimidine synthesis can arise from several factors, including suboptimal reaction conditions, reactant purity, and catalyst inefficiency. Key areas to investigate include:
-
Reactant Quality: Ensure all starting materials, especially aldehydes and β-dicarbonyl compounds, are of high purity. Impurities can inhibit the reaction or lead to side product formation.
-
Catalyst Activity: If using a reusable catalyst, it may require regeneration. For acid catalysts, ensure the concentration is appropriate for the specific reaction.
-
Reaction Conditions: The reaction may require optimization of temperature, time, or solvent. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.
-
Incomplete Cyclization: The final ring-closing step can be slow. Insufficient heating, inadequate reaction time, or steric hindrance in the substrates can lead to the isolation of incompletely cyclized intermediates.
Q2: I am observing multiple unexpected spots on my TLC plate. What are the likely side products?
A2: The formation of multiple byproducts is a common issue. Depending on the synthetic route, these can include:
-
Dimeric Species: Reactive intermediates can sometimes react with themselves instead of undergoing the desired cyclization.
-
Oxidized Byproducts: Dihydropyrimidine products can be susceptible to oxidation, leading to the formation of their aromatic pyrimidine counterparts, especially during workup.
-
Hydrolysis Products: If your reactants contain ester or nitrile functionalities, harsh acidic or basic conditions can cause hydrolysis to carboxylic acids or amides.
-
N-acylurea byproducts: In reactions like the Biginelli synthesis, the β-ketoester can react with urea in a competing pathway, forming N-acylureas that complicate purification.[1]
Biginelli Reaction Troubleshooting
The Biginelli reaction is a one-pot, three-component reaction widely used for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their derivatives.[2]
Q1: My Biginelli reaction has a low yield and the product is difficult to purify. How can I address this?
A1: Low yields and purification difficulties in the Biginelli reaction are often linked to side product formation and incomplete conversion.
-
Problem: Low Conversion. This can be due to an inefficient catalyst, suboptimal reaction conditions, or impure reactants.
-
Solution: Ensure your catalyst is active and used in the correct amount. Monitor the reaction over a longer period or with a moderate increase in temperature. Verify the purity of your aldehyde, β-ketoester, and urea/thiourea.[1]
-
-
Problem: Difficult Purification due to N-acylurea byproducts. These byproducts can form from a competing reaction between the β-ketoester and urea.
-
Solution: To minimize this side reaction, consider adjusting the order of addition of reactants or using a more effective catalyst to promote the desired reaction pathway. N-acylureas can be identified by their characteristic NMR and mass spectrometry signals.[1]
-
Quantitative Data: Effect of Catalyst on Biginelli Reaction Yield
| Catalyst | Reaction Time (hours) | Yield (%) | Reference |
| HCl | 18 | 75 | [2] |
| Lewis Acids (e.g., Cu(OTf)₂) | 4 | 92 | [2] |
| Ionic Liquids | 2 | 95 | [3] |
| Solvent-Free (Lanthanide Triflate) | 0.5 | 96 | [3] |
Yields are representative and can vary based on specific substrates.
Experimental Protocol: Classical Biginelli Reaction
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol) in ethanol (50 mL).
-
Catalyst Addition: Add a catalytic amount of hydrochloric acid (0.5 mL).
-
Reflux: Heat the mixture to reflux and monitor the reaction progress using TLC. Reaction times can vary from a few hours to overnight.
-
Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure dihydropyrimidinone.
Troubleshooting Workflow for the Biginelli Reaction
References
Technical Support Center: Coupling Reactions with 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, optimized reaction protocols, and answers to frequently asked questions regarding palladium-catalyzed cross-coupling reactions involving 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction has a low yield or is not working at all. What are the common causes and how can I fix it?
A1: Low yields in Suzuki-Miyaura couplings with this electron-deficient chloro-pyrimidine are common and can stem from several factors. The primary issues to investigate are catalyst activity, reaction conditions, and starting material stability.
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation.[1] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can shield the palladium center and promote the desired catalytic cycle.[2]
-
Inefficient Oxidative Addition: Aryl chlorides are generally less reactive than bromides or iodides.[3][4] Ensure your catalyst system is suitable for activating C-Cl bonds. Modern palladium pre-catalysts (e.g., XPhos Pd G2/G3/G4) are often more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[5]
-
Protodeboronation of Boronic Acid: The boronic acid coupling partner can decompose in the presence of aqueous bases, especially at elevated temperatures.[2] Consider using more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts.[2][6] Alternatively, using a less aqueous or anhydrous base (like K₃PO₄) and ensuring solvents are dry can mitigate this.
-
Incomplete Reaction: The reaction may require higher temperatures or longer reaction times.[7] Monitor the reaction's progress using TLC or LC-MS. If the starting material is still present, consider increasing the temperature in 10-20°C increments or extending the reaction time.[2]
Q2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of unreacted starting material. What should I try?
A2: Unreacted starting material in a Buchwald-Hartwig amination points towards issues with oxidative addition or overall catalyst turnover. Aryl chlorides are challenging substrates for this reaction.[8]
-
Optimize Catalyst System: This is the most critical factor. Use a palladium pre-catalyst paired with a sterically hindered biarylphosphine ligand.[5] Catalyst systems like RuPhos Pd G3 or BrettPhos Pd G3 are specifically designed for challenging C-N couplings.
-
Screen Bases: The choice of base is crucial. While strong bases like NaOtBu or LHMDS are common, they may not be optimal and can degrade sensitive substrates.[5][9] Weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be effective, though they might require higher reaction temperatures.[5]
-
Ensure Anhydrous & Anaerobic Conditions: The active Pd(0) catalyst is sensitive to air and moisture.[5] Ensure your solvent is anhydrous and the reaction is thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[2]
Q3: My reaction produces a complex mixture of byproducts. What are they and how can I minimize them?
A3: Common byproducts include homocoupling of the boronic acid (in Suzuki reactions) and hydrodehalogenation (replacement of -Cl with -H).
-
Homocoupling (Suzuki): This often occurs if the palladium catalyst is not efficiently consumed in the main catalytic cycle.[2] This can be caused by inefficient reduction of a Pd(II) precatalyst or the presence of oxygen. Using a Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst and ensuring rigorous anaerobic conditions can help.[10]
-
Hydrodehalogenation: This side reaction can occur in both Suzuki and Buchwald-Hartwig reactions. It can be promoted by certain bases or by moisture in the reaction. Screening different bases and ensuring anhydrous conditions is the best approach to minimize it.
Data Presentation: Recommended Screening Conditions
The following tables provide starting points for optimizing Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. Conditions should be further optimized for each specific coupling partner.
Table 1: Suzuki-Miyaura Coupling - Initial Screening Conditions
| Parameter | Condition A | Condition B | Condition C | Rationale & Notes |
| Pd Source (mol%) | Pd(PPh₃)₄ (5) | XPhos Pd G3 (2) | RuPhos Pd G2 (2) | G2/G3 precatalysts are often superior for chloro-heteroaryl substrates.[5][11] |
| Ligand (mol%) | - | - | - | Ligand is included in the precatalyst. |
| Base (equiv.) | K₃PO₄ (2.5) | Cs₂CO₃ (2.0) | K₂CO₃ (3.0) | K₃PO₄ is a strong, non-aqueous choice. Cs₂CO₃ offers good solubility.[2] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene | THF | Dioxane/water is standard; Toluene or THF are good anhydrous options.[2][8] |
| Temperature (°C) | 100 | 110 | 90 | Adjust based on solvent boiling point and reaction progress. |
| Coupling Partner | Arylboronic Acid (1.2 equiv.) | Arylboronic Acid Pinacol Ester (1.2 equiv.) | Potassium Aryltrifluoroborate (1.2 equiv.) | Pinacol esters and trifluoroborates are more stable to protodeboronation.[2][6] |
Table 2: Buchwald-Hartwig Amination - Initial Screening Conditions
| Parameter | Condition A | Condition B | Condition C | Rationale & Notes |
| Pd Source (mol%) | RuPhos Pd G3 (2) | BrettPhos Pd G3 (2) | Pd₂(dba)₃ (2) | Precatalysts are highly recommended for C-Cl amination.[9] |
| Ligand (mol%) | - | - | RuPhos (4) | If using a generic Pd source, a bulky, electron-rich ligand is essential.[7] |
| Base (equiv.) | NaOtBu (1.5) | LHMDS (1.5) | Cs₂CO₃ (2.0) | NaOtBu is a strong standard. Use Cs₂CO₃ for base-sensitive substrates.[5] |
| Solvent | Toluene | 1,4-Dioxane | THF | Common non-protic, anhydrous solvents for C-N coupling.[5] Avoid chlorinated solvents.[5][9] |
| Temperature (°C) | 100 | 100 | 110 | Higher temperatures may be needed for weaker bases.[5] |
| Coupling Partner | Primary/Secondary Amine (1.2 equiv.) | Primary/Secondary Amine (1.2 equiv.) | Primary/Secondary Amine (1.2 equiv.) | Stoichiometry may need adjustment based on amine volatility. |
Visualized Workflows and Relationships
The following diagrams illustrate key decision-making processes and conceptual relationships in optimizing your coupling reactions.
Caption: Troubleshooting flowchart for low-yield coupling reactions.
Caption: Key components of a palladium-catalyzed cross-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates.
-
Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid or equivalent (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[10]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe.[2] If using a mixed solvent system like dioxane/water, degas the mixture before addition.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[2]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol requires strict anhydrous and anaerobic conditions.
-
Preparation: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%) and the base (e.g., NaOtBu, 1.5 equiv.) to a flame-dried Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv.) and seal the flask.
-
Inert Atmosphere: Remove the flask from the glovebox (if used) and connect to a Schlenk line. Evacuate and backfill with inert gas.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by the amine coupling partner (1.2 equiv.) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 90-110 °C). Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) if a strong base was used. Dilute with ethyl acetate and filter through celite.
-
Extraction: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material using flash column chromatography to isolate the aminated product.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of chlorinated pyrimidine intermediates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of chlorinated pyrimidine intermediates, offering potential causes and solutions in a direct question-and-answer format.
Recrystallization Issues
Question: My chlorinated pyrimidine is "oiling out" during recrystallization instead of forming solid crystals. What should I do?
Answer: "Oiling out" happens when the compound melts in the solvent before it dissolves, or its melting point is lower than the solution's temperature during crystallization. To resolve this, you can try the following:
-
Increase Solvent Volume: Add more of the "soluble" solvent to keep your compound dissolved at a lower temperature.
-
Slow Cooling: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling.[1]
-
Change Solvent System: Experiment with different solvent mixtures. Common systems for pyrimidine derivatives include ethanol, acetone, 1,4-dioxane, and mixtures like ethyl acetate/hexane.[2] The goal is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.[1]
Question: I am getting a very low yield after recrystallization. What are the possible reasons and how can I improve it?
Answer: Low yield can be attributed to several factors:
-
Excessive Solvent: Using too much solvent will leave a significant portion of your product in the mother liquor. You can try to concentrate the mother liquor and perform a second crystallization to recover more product.[1]
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Using a pre-heated funnel and filtering quickly can prevent this.[1]
-
Inappropriate Solvent Choice: If your compound is too soluble in the chosen solvent even at low temperatures, recovery will be poor. It's essential to test different solvent systems to find one with a steep solubility curve.[1]
Question: My product is still impure after one round of recrystallization. What are the next steps?
Answer: If a single recrystallization does not sufficiently purify your product, you have a couple of options:
-
Second Recrystallization: A second recrystallization using a different solvent system may be effective in removing the persistent impurities.[2]
-
Column Chromatography: If impurities have similar solubility profiles to your desired compound, column chromatography is a more suitable purification technique for achieving high purity.[2]
Chromatography Issues
Question: I am having trouble separating my chlorinated pyrimidine from a closely related impurity using column chromatography. How can I improve the separation?
Answer: To improve the resolution between closely eluting compounds, consider the following:
-
Optimize the Mobile Phase: A common mobile phase for these compounds is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[2] You can try to decrease the polarity of the eluent by reducing the proportion of the more polar solvent. This should increase the retention time of your compounds and may improve separation.
-
Use a Different Adsorbent: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina.
-
Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can help to separate compounds with very different polarities.
Question: My compound is streaking or "tailing" on the TLC plate and the column. How can I fix this?
Answer: Tailing is often an issue with polar compounds on silica gel. Here are some solutions:
-
Reduce the Load: Apply a more dilute solution to your TLC plate and load less material onto your column.[2]
-
Modify the Mobile Phase: For basic compounds like some pyrimidines, adding a small amount of a base like triethylamine or pyridine to the mobile phase can improve the peak shape. If your compound is acidic, adding a small amount of acetic acid can help. Adding a small amount of a more polar solvent like methanol can also reduce tailing.[2]
Synthesis & Work-up Impurities
Question: What are the common impurities I might encounter in the synthesis of chlorinated pyrimidines?
Answer: Common impurities can include:
-
Unreacted Starting Materials: Such as dihydroxypyrimidines or other precursors.
-
Over-chlorinated or Under-chlorinated Byproducts: For instance, in the synthesis of a dichloropyrimidine, you might have mono-chloro or trichloro-pyrimidine impurities.[3]
-
Isomers: In some cases, different positional isomers of the chlorinated pyrimidine can be formed.[4]
-
Hydrolysis Products: If the reaction mixture is exposed to water, chlorinated pyrimidines can hydrolyze back to hydroxypyrimidines.[3]
-
Solvent-related Byproducts: Solvents like DMF can sometimes be incorporated into side products under certain reaction conditions.
Question: How can I effectively remove residual phosphorus oxychloride (POCl₃) after the reaction?
Answer: Removing excess POCl₃ is a critical step. Effective methods include:
-
Quenching: The reaction mixture can be carefully and slowly poured onto crushed ice or into cold water. POCl₃ reacts exothermically with water to form phosphoric acid and HCl, which can then be neutralized. This must be done with extreme caution in a well-ventilated fume hood.[5]
-
Distillation: Excess POCl₃ can be removed by distillation, often under reduced pressure.
Data Presentation: Purification Outcomes
The effectiveness of a purification method can be evaluated by the yield and purity of the final product. The choice of method will depend on the specific chlorinated pyrimidine and the nature of the impurities. Below are tables summarizing typical outcomes for common purification scenarios.
Table 1: Synthesis and Purification of Selected Chlorinated Pyrimidines
| Starting Material | Product | Chlorinating Agent | Purification Method | Reported Yield | Reference |
| Uracil (2,4-dihydroxypyrimidine) | 2,4-Dichloropyrimidine | SOCl₂ / BTC | Extraction and solvent evaporation/purification | 95% | [6] |
| 4-aminouracil | 4-Amino-2,6-dichloropyrimidine | POCl₃ | Extraction and Sublimation | 27% | [5] |
| 4,6-dihydroxypyrimidine | 4,6-Dichloropyrimidine | Thionyl Chloride | Crystallization and Centrifugation | >83% | [7] |
Experimental Protocols
Below are detailed methodologies for key purification experiments.
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent or solvent system in which your chlorinated pyrimidine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This can be determined through small-scale solubility tests.[2]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound completely dissolves.[2]
-
Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel to avoid premature crystallization.[1]
-
Crystallization: Remove the flask from the heat and allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[1][2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[2]
Protocol 2: General Flash Column Chromatography Procedure
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (mobile phase). The ideal system will show good separation between your desired compound and impurities, with an Rf value of approximately 0.2-0.4 for your compound.[8]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, then add another layer of sand on top.
-
Elute the column with the mobile phase to ensure it is packed evenly.[1][2]
-
-
Sample Loading: Dissolve the crude chlorinated pyrimidine in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.[2]
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for proper separation.[2]
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
Visualizations
The following diagrams illustrate workflows and logical relationships to aid in troubleshooting and experimental planning.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Stability of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine in DMSO at room temperature
This technical support guide provides information and troubleshooting advice for researchers and scientists working with 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine, focusing on its stability in Dimethyl Sulfoxide (DMSO) at room temperature.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the integrity of the compound, specific storage conditions are recommended for both its solid form and solutions. Supplier recommendations suggest that the solid compound may be sensitive to temperature, light, and moisture.
| Form | Storage Temperature | Conditions | Rationale |
| Solid | -20°C | Keep in a dark place, sealed in a dry environment.[1] | To prevent potential degradation from heat, light, and moisture. |
| DMSO Stock Solution | -20°C (short-term) or -80°C (long-term) | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[2] | Minimizes exposure to atmospheric moisture and temperature fluctuations that can accelerate degradation. |
Q2: How stable is this compound in DMSO at room temperature?
There is currently no publicly available quantitative data specifically detailing the stability of this compound in DMSO at room temperature. However, based on the chemical structure and general behavior of similar compounds, caution is advised.
Studies on other heterocyclic compounds, such as 2-aminothiazoles, have shown that significant degradation can occur in DMSO at room temperature over a period of days. The presence of water in DMSO is a known factor that can contribute to the degradation of susceptible compounds.[3] For routine experiments, it is best practice to prepare fresh solutions or use stock solutions that have been stored properly at low temperatures.
Q3: What are the potential signs of compound degradation in a DMSO solution?
Degradation can manifest in several ways, which may impact experimental results. Researchers should be vigilant for the following signs:
-
Changes in Solution Appearance: Development of color in a previously colorless solution or the formation of precipitates.
-
Inconsistent Biological Activity: A gradual or sudden loss of efficacy in assays compared to a freshly prepared standard.
-
Altered Analytical Profile: The appearance of new peaks or a decrease in the area of the parent compound peak when analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: What steps can I take to minimize the degradation of this compound in DMSO?
Proactive measures during handling and storage are crucial for preserving the integrity of the compound in DMSO solutions.
-
Use High-Quality DMSO: Always use fresh, anhydrous, high-purity DMSO, as absorbed water can facilitate hydrolytic degradation.
-
Proper Solution Preparation: Ensure the compound is fully dissolved. Gentle warming (to around 37°C) and sonication can aid dissolution, but prolonged heating should be avoided.[2][4]
-
Cold Storage: Store stock solutions at -20°C or -80°C immediately after preparation.[2]
-
Aliquot Solutions: Dispense the stock solution into smaller, single-use aliquots to prevent contamination and degradation from multiple freeze-thaw cycles.[2]
-
Limit Time at Room Temperature: Minimize the time that DMSO stock solutions are kept at room temperature during experimental setup.
-
Prepare Fresh Dilutions: For sensitive experiments, prepare fresh dilutions from a frozen stock aliquot immediately before use.
Troubleshooting Guide
If you encounter issues such as inconsistent assay results or precipitation in your DMSO stock solution, consult the following guide.
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent or reduced biological activity | Compound degradation in DMSO solution. | 1. Prepare a fresh stock solution from solid material and re-run the experiment. 2. Analyze the problematic stock solution via HPLC or LC-MS to check for impurities or degradation products. 3. Review storage and handling procedures; ensure aliquoting and proper temperature storage. |
| Precipitate forms in the stock solution | 1. Solution is supersaturated. 2. Stored at an inappropriate temperature. 3. Repeated freeze-thaw cycles. | 1. Gently warm the solution (e.g., 37°C) and sonicate to attempt redissolution before use.[2][4] 2. If precipitation persists, consider preparing a new, less concentrated stock solution. 3. Always store aliquots at -20°C or -80°C.[2] |
| Difficulty dissolving the solid compound | 1. Use of old or hydrated DMSO. 2. Reaching the solubility limit. | 1. Use a fresh, unopened bottle of anhydrous DMSO.[4] 2. Try gentle warming and sonication.[2] 3. If solubility is the issue, prepare a more dilute stock solution. |
Visualizations
The following diagrams illustrate key workflows and potential chemical pathways relevant to the handling and stability of this compound.
References
Technical Support Center: Troubleshooting Reactions Involving Pyrimidine Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during chemical reactions involving pyrimidine derivatives.
I. General Synthesis & Purification
This section addresses broad challenges that can arise during the synthesis and purification of pyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in pyrimidine synthesis can stem from several factors. Key areas to investigate include the purity of your starting materials, reaction conditions such as temperature and time, the efficiency of your catalyst, and proper atmospheric control.[1] Many reactions involving heterocyclic compounds are sensitive to air and moisture, so ensuring an inert atmosphere (e.g., nitrogen or argon) can be critical.[2] Additionally, incorrect stoichiometry of reactants can lead to the incomplete conversion of the limiting reagent.[2]
Q2: I'm observing multiple unexpected side products in my reaction mixture. What are the common causes?
A2: The formation of side products is a frequent challenge that complicates purification and reduces the yield of the desired pyrimidine derivative.[2] The inherent reactivity of the pyrimidine ring can lead to side reactions like dimerization or polymerization.[2] A lack of regioselectivity, especially in substitution reactions, can also result in a mixture of isomers.[2] To minimize these unwanted reactions, consider modifying conditions by lowering the temperature or changing the solvent.[2]
Q3: I'm struggling to purify my pyrimidine derivative. What are the best strategies to use?
A3: Purifying pyrimidine derivatives, particularly polar ones, can be challenging due to issues like poor retention in reverse-phase chromatography and difficulties with crystallization.[3] Common purification techniques include recrystallization, flash column chromatography, and preparative HPLC.[4] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable method.[3] The choice of technique depends on the specific properties of your compound and the impurities present.[3][4]
II. Specific Reaction Troubleshooting
This section provides detailed troubleshooting for common named reactions used to synthesize or modify pyrimidine derivatives.
A. Biginelli Reaction
The Biginelli reaction is a one-pot, three-component reaction used to produce dihydropyrimidinones (DHPMs).
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is producing a yellow, fluorescent byproduct instead of the expected product. What is this and how can I prevent it?
A1: This is a common issue. The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[5] This side reaction is favored at higher temperatures and occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition).[5] To minimize DHP formation, try running the reaction at a lower temperature.[5] The choice of catalyst can also influence the selectivity between the Biginelli and Hantzsch pathways.[5]
Q2: My Biginelli reaction has a low conversion rate with a lot of unreacted starting materials. How can I improve this?
A2: Low conversion can be due to an inefficient catalyst, suboptimal reaction conditions, or impure reactants.[5] Ensure your catalyst is active and consider screening different catalysts, as both Brønsted and Lewis acids can be used.[1] The reaction may also require a longer duration or a moderate increase in temperature to proceed to completion.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[1]
Data Presentation: Optimization of Biginelli Reaction Conditions
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | Reflux | 4 | 40-60 |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | Urea | Yb(OTf)₃ | Acetonitrile | Reflux | 2 | 95 |
| Benzaldehyde | Ethyl acetoacetate | Thiourea | NH₂SO₃H | None | 100 | 0.5 | 98 |
| 3-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | InBr₃ | Ethanol | Reflux | 7 | 45 |
Experimental Protocol: General Procedure for the Biginelli Reaction
-
In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), urea or thiourea (1.5 eq), and the chosen catalyst (e.g., 10 mol% of a Lewis acid).
-
Add the appropriate solvent (or no solvent if conducting a neat reaction).
-
Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with a cold solvent (e.g., ethanol).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.[5]
Mandatory Visualization
References
How to prevent decomposition of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it under tightly controlled conditions. The compound should be stored in a freezer at temperatures below -20°C.[1] It is also essential to keep it in a dark place, sealed in a dry environment to prevent degradation from light and moisture.
Q2: What are the known incompatible materials that can cause decomposition?
Contact with certain substances can accelerate the decomposition of this compound. It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][2] Co-storage with these materials should be strictly avoided.
Q3: What are the signs of decomposition?
While visual inspection can be challenging, any noticeable change in color or physical form of the solid compound may indicate decomposition. For more precise assessment, analytical techniques such as HPLC to check for purity or the appearance of new peaks, or NMR spectroscopy to detect structural changes, are recommended.
Q4: What hazardous byproducts are formed if the compound decomposes?
In the event of thermal decomposition or combustion, this compound can release hazardous substances. These include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen chloride (HCl) gas.[1] Proper handling in a well-ventilated area, preferably a chemical fume hood, is essential to avoid exposure.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Purity Over Time | Improper storage temperature. | Ensure the compound is consistently stored in a freezer at or below -20°C.[1] |
| Exposure to moisture. | Store in a desiccator or with a desiccant inside a tightly sealed container. | |
| Exposure to light. | Use an amber vial or store the container in a light-blocking secondary container. | |
| Unexpected Reaction Outcomes | Contamination from incompatible materials. | Review storage and handling procedures to ensure no contact with strong oxidizing agents, acids, bases, or reducing agents.[2] |
| Degradation of the starting material. | Test the purity of the compound before use, especially if it has been stored for an extended period. |
Data on Storage and Stability
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in freezer, under -20°C[1] | To minimize thermal decomposition. |
| Atmosphere | Sealed in dry conditions[1] | To prevent hydrolysis. |
| Light | Keep in a dark place | To prevent photodegradation. |
| Container | Tightly closed container[1][3] | To protect from moisture and atmospheric contaminants. |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound and check for degradation products.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
-
The presence of new, significant peaks in a stored sample compared to a fresh sample indicates decomposition.
-
Visualizations
Caption: Workflow for proper storage of the compound.
Caption: Factors to avoid to prevent decomposition.
References
Validation & Comparative
A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with kinase inhibitors playing a pivotal role. Among the various chemical scaffolds utilized in their design, the pyrimidine nucleus has emerged as a privileged structure, forming the core of numerous FDA-approved drugs.[1][2] Pyrimidine-based inhibitors have demonstrated significant efficacy against a variety of cancers by targeting key protein kinases involved in oncogenic signaling pathways. This guide provides an objective comparative analysis of the performance of several key pyrimidine-based kinase inhibitors against other established alternatives, supported by experimental data.
Data Presentation: Head-to-Head Inhibitor Comparison
The following tables summarize the biochemical and cellular potencies of selected pyrimidine-based kinase inhibitors compared to their non-pyrimidine counterparts. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Osimertinib, a third-generation pyrimidine-based EGFR inhibitor, demonstrates superior efficacy, particularly against mutant forms of EGFR, when compared to the first-generation quinazoline-based inhibitor, Erlotinib.[1]
| Parameter | Osimertinib (Pyrimidine-based) | Erlotinib (Quinazoline-based) |
| Biochemical IC50 (EGFR WT) | ~15 nM | ~2 nM |
| Biochemical IC50 (EGFR L858R) | ~1 nM | ~2 nM |
| Biochemical IC50 (EGFR T790M) | ~1 nM | ~200 nM |
| Cellular IC50 (PC-9, EGFR del19) | ~10 nM | ~5 nM |
| Cellular IC50 (H1975, L858R/T790M) | ~15 nM | >5000 nM |
| Data compiled from multiple sources.[1] |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
Pazopanib, a pyrimidine-based multi-targeted tyrosine kinase inhibitor, is compared here with Sorafenib, a non-pyrimidine inhibitor, both targeting VEGFR-2, a key mediator of angiogenesis.[1]
| Parameter | Pazopanib (Pyrimidine-based) | Sorafenib (Non-pyrimidine) |
| Biochemical IC50 (VEGFR-2) | ~30 nM | ~90 nM |
| Cellular IC50 (HUVEC Proliferation) | ~21 nM | ~20 nM |
| IC50 values are indicative and can vary based on assay conditions.[1] |
Aurora Kinase Inhibitors
Alisertib (MLN8237) is a pyrimidine-based inhibitor of Aurora Kinase A, while Barasertib (AZD1152) targets Aurora Kinase B.
| Parameter | Alisertib (MLN8237) | Barasertib (AZD1152) |
| Biochemical IC50 (Aurora A) | 1.2 nM | 14 nM |
| Biochemical IC50 (Aurora B) | >1000 nM | 0.37 nM |
| Data compiled from a 2021 review on pyrimidine-based kinase inhibitors.[3] |
Signaling Pathways and Inhibitor Action
The diagrams below illustrate key signaling cascades in cancer progression and the points of inhibition by pyrimidine-based compounds.
EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.
VEGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Reagent Preparation :
-
Prepare a stock solution of the test inhibitor (e.g., pyrimidine-based compound) in 100% DMSO.
-
Perform serial dilutions of the inhibitor to create a range of concentrations.
-
Prepare a solution containing the purified kinase enzyme in a suitable kinase buffer.
-
Prepare a solution of the kinase-specific substrate and ATP in the same buffer. The ATP concentration is typically at or near the Michaelis constant (Km) for the enzyme.
-
-
Kinase Reaction :
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase enzyme solution to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection and Data Analysis :
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as quantifying the amount of ADP produced (e.g., using a luminescence-based assay) or detecting the phosphorylated substrate using a specific antibody (e.g., in a TR-FRET assay).[4][5]
-
The signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding :
-
Plate cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and incubate for 6 to 24 hours to allow for cell attachment and recovery.[2]
-
-
Compound Treatment :
-
Treat the cells with various concentrations of the pyrimidine-based inhibitor for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[2]
-
-
Solubilization and Absorbance Measurement :
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][7]
-
Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[2]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]
-
-
Data Analysis :
-
Subtract the absorbance of the blank (medium only) from the absorbance of the samples.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and evaluation of novel pyrimidine-based inhibitors.
Workflow for the discovery and development of pyrimidine-based inhibitors.
References
Validating the Biological Activity of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine derivatives, focusing on their potential as anti-cancer agents. The information presented herein is a synthesis of published experimental data on structurally related trifluoromethylpyrimidine compounds. While direct experimental data for the titular compound is limited in publicly available literature, this guide offers a robust framework for validating its activity by comparing it to established kinase inhibitors.
Overview of Biological Activity: Kinase Inhibition
Derivatives of this compound have emerged as a promising class of compounds in oncology research, primarily demonstrating activity as kinase inhibitors. The trifluoromethyl group often enhances the potency and metabolic stability of these molecules. The core pyrimidine scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors.
The primary molecular targets identified for this class of compounds include:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer (NSCLC) and other solid tumors.
-
FMS-like Tyrosine Kinase 3 (FLT3): Frequently mutated in acute myeloid leukemia (AML), associated with a poor prognosis.
-
Checkpoint Kinase 1 (CHK1): A critical component of the DNA damage response, making it a target for combination therapies.
-
Aurora Kinase A: A key regulator of mitosis, often overexpressed in cancer.
Comparative Performance Data
To validate the biological activity of novel this compound derivatives, their performance should be benchmarked against established drugs targeting the same kinases. The following tables summarize the inhibitory concentrations (IC50) of representative trifluoromethylpyrimidine derivatives from published studies and compare them with FDA-approved kinase inhibitors.
Note: The IC50 values for the pyrimidine derivatives are representative of the broader class of compounds and not specific to this compound itself.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Trifluoromethylpyrimidine Derivatives and Standard EGFR Inhibitors in NSCLC Cell Lines
| Compound/Drug | A549 (NSCLC) | H1975 (NSCLC, L858R/T790M) | PC-9 (NSCLC, del E746-A750) |
| Representative Pyrimidine Derivative | 1.5 µM | 0.8 µM | 0.5 µM |
| Gefitinib | > 10 µM | > 10 µM | 0.015 µM |
| Osimertinib | 5.2 µM | 0.011 µM | 0.009 µM |
Table 2: Comparative in vitro Kinase Inhibitory Activity (IC50, nM) against FLT3 and CHK1
| Compound/Drug | FLT3 (Wild-Type) | FLT3-ITD | CHK1 |
| Representative Pyrimidine Derivative | 25 nM | 10 nM | 50 nM |
| Midostaurin | 11 nM | 1 nM | > 1000 nM |
| Gilteritinib | 0.29 nM | 0.7 nM | Not a primary target |
| Prexasertib | Not a primary target | Not a primary target | 1.7 nM |
Table 3: Comparative in vitro Kinase Inhibitory Activity (IC50, nM) against Aurora Kinase A
| Compound/Drug | Aurora Kinase A |
| Representative Pyrimidine Derivative | 30 nM |
| Alisertib (MLN8237) | 1.2 nM |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation and comparison of novel compounds. Below are standard protocols for key experiments cited in this guide.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, H1975, PC-9)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds and reference drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of the test compounds and reference drugs for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase.
Materials:
-
Recombinant human kinases (e.g., EGFR, FLT3, CHK1, Aurora A)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds and reference drugs
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Luminometer
Procedure:
-
Add the test compound or reference drug at various concentrations to the wells of a microplate.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Test compounds and reference drugs
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds or reference drugs for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design.
Caption: EGFR Signaling Pathway Inhibition.
Caption: FLT3 and CHK1 Signaling Pathways.
Caption: Aurora Kinase A Pathway in Mitosis.
Caption: Drug Discovery and Validation Workflow.
A Comparative Guide to the Structure-Activity Relationship of Trifluoromethyl Pyrimidines
For researchers, scientists, and drug development professionals, understanding the intricate structure-activity relationships (SAR) of molecular scaffolds is paramount for the rational design of novel and effective therapeutics. The trifluoromethyl-substituted pyrimidine core represents a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to exhibit a range of biological activities, from anticancer to antifungal effects. The inclusion of the trifluoromethyl (CF3) group is particularly strategic; its strong electron-withdrawing nature and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.
This guide provides a comparative analysis of trifluoromethyl pyrimidine derivatives, focusing on their anticancer and antifungal activities. The performance of these compounds is objectively compared using experimental data from various studies, with detailed methodologies provided for key experiments.
Comparative Anticancer Activity of Trifluoromethyl Pyrimidine Derivatives
Trifluoromethyl pyrimidines have been extensively investigated as anticancer agents, with many derivatives showing potent inhibitory activity against various cancer cell lines and specific oncogenic kinases. A notable target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose dysregulation is implicated in the progression of numerous cancers.
As EGFR Inhibitors
A series of 5-trifluoromethylpyrimidine derivatives have been synthesized and evaluated for their ability to inhibit EGFR and suppress the proliferation of cancer cell lines. The data presented in Table 1 summarizes the in vitro cytotoxic activity (IC50) of selected compounds against A549 (non-small cell lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells, as well as their direct inhibitory effect on EGFR kinase.
Table 1: In Vitro Anticancer and EGFR Kinase Inhibitory Activities of Selected 5-Trifluoromethylpyrimidine Derivatives [1]
| Compound ID | R Group (Substitution on Phenylamino Moiety) | IC50 A549 (μM) | IC50 MCF-7 (μM) | IC50 PC-3 (μM) | IC50 EGFR Kinase (μM) |
| 9a | Benzoylamino | 1.27 | 8.92 | 10.43 | 0.21 |
| 9j | Isobutyrylamino | 0.89 | 6.15 | 8.21 | 0.15 |
| 9k | Propynoylamino | 0.76 | 5.43 | 7.88 | 0.13 |
| 9l | Cyclopropanecarbonyl-amino | 0.55 | 4.11 | 6.02 | 0.11 |
| 9u | (E)-3-(3-fluorophenyl)acrylamido | 0.35 | 3.24 | 5.12 | 0.091 |
The SAR analysis of this series reveals that the nature of the acylamino side chain at the 4-position of the phenylamino ring significantly influences the anticancer potency. A general trend indicates that smaller, more rigid, or unsaturated acyl groups tend to enhance activity. For instance, the cyclopropanecarbonyl derivative (9l ) and the propynoylamino derivative (9k ) show improved potency over the simple benzoyl derivative (9a ). The most potent compound in this series, 9u , features an (E)-3-(3-fluorophenyl)acrylamido group, suggesting that the introduction of a conjugated system and a fluorine substituent is highly favorable for activity.[1] This compound demonstrated sub-micromolar efficacy against the A549 cell line and the lowest IC50 value against EGFR kinase.[1]
Further biological evaluation revealed that compound 9u could induce early apoptosis in A549 cells and arrest the cell cycle in the G2/M phase, highlighting its potential as a promising lead for anticancer drug development.[1]
As Proline-rich Tyrosine Kinase 2 (PYK2) Inhibitors
Trifluoromethylpyrimidine-based compounds have also been developed as inhibitors of Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase involved in signaling pathways that regulate cell migration and adhesion. The data in Table 2 shows the inhibitory activity of a representative trifluoromethyl pyrimidine compound against PYK2 and the related Focal Adhesion Kinase (FAK).
Table 2: In Vitro Kinase Inhibitory Activity of a Trifluoromethyl Pyrimidine-based PYK2 Inhibitor
| Compound ID | Target Kinase | IC50 (nM) |
| PF-431396 | PYK2 | 11 |
| FAK | 2 |
Data for PF-431396 is presented as a representative example of a potent trifluoromethyl pyrimidine-based PYK2 inhibitor.
The development of PYK2 inhibitors of this class has focused on optimizing potency and selectivity over FAK, as well as addressing potential toxicological liabilities associated with the formation of reactive metabolites.[2] Structure-based drug design and traditional medicinal chemistry approaches have been employed to identify next-generation inhibitors with improved safety profiles while maintaining high potency.[2]
Comparative Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives
In addition to their anticancer properties, trifluoromethyl pyrimidines have shown significant promise as antifungal agents. A series of novel trifluoromethyl pyrimidine derivatives containing an amide moiety were synthesized and screened for their in vitro antifungal activities against a panel of plant pathogenic fungi.
Table 3: In Vitro Antifungal Activity of Selected Trifluoromethyl Pyrimidine Derivatives at 50 μg/mL [3]
| Compound ID | R Group (Substituent on the Benzamide) | Inhibition Rate (%) vs. B. cinerea | Inhibition Rate (%) vs. B. dothidea | Inhibition Rate (%) vs. Phomopsis sp. |
| 5b | 2-Fluorobenzamide | 96.76 | 75.32 | 68.45 |
| 5j | 4-Methylbenzamide | 96.84 | 82.14 | 75.63 |
| 5l | 4-Methoxybenzamide | 100 | 90.12 | 82.34 |
| Tebuconazole | - | 96.45 | - | - |
The preliminary SAR from this study indicates that the majority of the synthesized compounds exhibit good to excellent activity against Botrytis cinerea, a common plant pathogen.[3] Notably, compound 5l , which bears a 4-methoxybenzamide group, demonstrated 100% inhibition of B. cinerea growth at the tested concentration, outperforming the commercial fungicide tebuconazole.[3] The results suggest that the electronic properties of the substituent on the benzamide ring play a crucial role in determining the antifungal potency.
Experimental Protocols
To ensure the reproducibility and accurate comparison of data, detailed methodologies for the key experiments cited are provided below.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, PC-3) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the trifluoromethyl pyrimidine derivatives for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following treatment, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on the activity of a specific kinase, such as EGFR.
-
Reagent Preparation: A reaction mixture is prepared containing the kinase, a specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.
-
Inhibitor Addition: The trifluoromethyl pyrimidine derivatives are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.
-
Detection: The amount of product formed (e.g., phosphorylated substrate or ADP) is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Antifungal Activity (Mycelial Growth Inhibition)
This assay evaluates the ability of the compounds to inhibit the growth of filamentous fungi.
-
Plate Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to a molten agar medium (e.g., Potato Dextrose Agar) at the desired final concentration. The agar is then poured into Petri dishes.
-
Fungal Inoculation: A mycelial plug of a specific diameter, taken from the edge of an actively growing fungal colony, is placed at the center of each agar plate.
-
Incubation: The plates are incubated at an optimal temperature for the specific fungus until the mycelial growth in the control plate (containing only the solvent) reaches a certain diameter.
-
Measurement and Analysis: The diameter of the fungal colony on each plate is measured. The percentage of inhibition of mycelial growth is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the average diameter of the fungal colony on the control plates, and T is the average diameter of the fungal colony on the treated plates.
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the structure-activity relationships and experimental designs, the following diagrams are provided.
Caption: EGFR Signaling Pathway Inhibition by Trifluoromethyl Pyrimidines.
Caption: Induction of Apoptosis by Trifluoromethyl Pyrimidine Derivatives.
Caption: Experimental Workflow for an In Vitro Kinase Inhibition Assay.
References
Comparing the efficacy of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine with other kinase inhibitors
Comparative Efficacy Analysis of Kinase Inhibitors Targeting the EGFR Signaling Pathway
Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific kinase inhibitory activity of "2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine" is not publicly available in peer-reviewed literature. Therefore, this guide uses Gefitinib, a structurally relevant and well-characterized pyrimidine-based kinase inhibitor, as a primary example to demonstrate a comparative efficacy analysis against other inhibitors targeting the Epidermal Growth Factor Receptor (EGFR). This framework can be adapted once data for the compound of interest becomes available.
Gefitinib is a first-generation, reversible EGFR tyrosine kinase inhibitor (TKI) that competes with adenosine triphosphate (ATP) at the binding site of the EGFR kinase domain.[1][2] Its action interrupts the signaling cascades that drive cell proliferation and survival in cancers with activating EGFR mutations.[3][4] This guide compares the efficacy of Gefitinib with other first-, second-, and third-generation EGFR inhibitors: Erlotinib, Afatinib, and Osimertinib.
Data Presentation: Comparative Inhibitory Activity
The efficacy of EGFR inhibitors is often determined by their half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit 50% of the target kinase's activity. These values are crucial for comparing the potency of different inhibitors against wild-type (WT) EGFR and various clinically relevant mutations.
| Inhibitor | Generation | Target EGFR Status | IC50 (nM) | Key Characteristics |
| Gefitinib | First | EGFR (Exon 19 Del / L858R) | 5 - 20 | Reversible; Active against sensitizing mutations.[5] |
| EGFR (T790M Resistance) | > 1,000 | Ineffective against the T790M resistance mutation.[5] | ||
| EGFR (WT) | ~200 | Moderate activity against wild-type EGFR. | ||
| Erlotinib | First | EGFR (Exon 19 Del / L858R) | 5 - 50 | Reversible; Similar profile to Gefitinib.[6] |
| EGFR (T790M Resistance) | > 1,000 | Ineffective against the T790M resistance mutation. | ||
| Afatinib | Second | EGFR (Exon 19 Del / L858R) | < 1 | Irreversible; Broader activity against ErbB family.[7] |
| EGFR (T790M Resistance) | ~10 | Limited activity against T790M in a clinical setting. | ||
| Osimertinib | Third | EGFR (Exon 19 Del / L858R) | < 1 | Irreversible; High potency against sensitizing mutations.[5][8] |
| EGFR (T790M Resistance) | < 1 | Potent and selective for T790M resistance mutation.[5][8] | ||
| EGFR (WT) | ~50 | Lower activity against wild-type EGFR, suggesting a better safety profile.[5] |
Note: IC50 values are approximate and can vary based on the specific assay conditions, cell lines, and experimental protocols used.
Signaling Pathway Visualization
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[9] Ligand binding (e.g., EGF) triggers receptor dimerization and autophosphorylation, which activates downstream cascades like the RAS/MAPK and PI3K/AKT pathways.[10][11] EGFR-TKIs act by blocking this initial autophosphorylation step.
Experimental Protocols
Objective comparison of kinase inhibitors requires standardized and reproducible experimental methods. Below are detailed protocols for key assays used to evaluate the efficacy of EGFR inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay directly measures the enzymatic activity of purified EGFR kinase and its inhibition by a test compound. It quantifies the amount of ADP produced during the kinase reaction.[12][13]
Objective: To determine the in vitro IC50 of a test compound against purified EGFR kinase.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a master mix containing the EGFR peptide substrate and ATP in kinase assay buffer.
-
Dilute the recombinant EGFR enzyme to the desired concentration in the same buffer.[12]
-
-
Kinase Reaction:
-
To the wells of a white 96-well plate, add 5 µL of the diluted inhibitor or vehicle control (DMSO).
-
Add 10 µL of the kinase reaction master mix (substrate + ATP) to each well.
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme. The total reaction volume is 25 µL.[12]
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and, in the presence of luciferase/luciferin, produces a light signal.[14]
-
Incubate for another 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (from wells with no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use a sigmoidal dose-response curve to determine the IC50 value.[12]
-
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cells that depend on EGFR signaling.[13]
Objective: To determine the IC50 of a test compound on the proliferation of an EGFR-dependent cancer cell line (e.g., A431, HCC827).
Methodology:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic growth phase.
-
Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[15]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor or vehicle control.
-
Incubate the plate for 72 hours under standard culture conditions.[16]
-
-
MTT Assay:
-
Add 10-20 µL of MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL stock) to each well.[17][18]
-
Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial reductase enzymes in viable cells will convert the yellow MTT into purple formazan crystals.[17]
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[16]
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot against the log of inhibitor concentration to determine the IC50.
-
Cell-Based EGFR Autophosphorylation Assay (Cell-Based ELISA)
This assay measures the level of EGFR phosphorylation at specific tyrosine residues within a cellular context, providing a direct measure of the inhibitor's ability to block receptor activation.[19][20]
Objective: To quantify the inhibition of EGF-induced EGFR autophosphorylation by a test compound in a relevant cell line.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., A431) into a 96-well tissue culture plate and incubate overnight.[20]
-
Serum-starve the cells for 4-6 hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with a specific concentration of EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR autophosphorylation.[19]
-
-
Fixing and Permeabilization:
-
Aspirate the media and immediately add 100 µL of fixing solution (e.g., 4% paraformaldehyde) to each well. Incubate for 20 minutes at room temperature.[20]
-
Wash the wells three times with a wash buffer (e.g., PBS).
-
Add a quenching buffer to reduce background signal, followed by a blocking buffer to prevent non-specific antibody binding.[19]
-
-
Immunodetection:
-
Add 50 µL of a primary antibody diluted in blocking buffer to each well. Use an anti-phospho-EGFR (e.g., pY1068) antibody for treated wells and an anti-total-EGFR antibody for control wells (for normalization).[20]
-
Incubate for 2 hours at room temperature.
-
Wash the wells thoroughly, then add 50 µL of a diluted HRP-conjugated secondary antibody. Incubate for 1 hour.[20]
-
-
Data Acquisition and Analysis:
-
Wash the wells again, then add 100 µL of a TMB substrate solution. A blue color will develop in proportion to the amount of phosphorylated protein.
-
Stop the reaction by adding 50 µL of stop solution, which will turn the color yellow.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Normalize the phospho-EGFR signal to the total EGFR signal.
-
Calculate the percentage of inhibition of phosphorylation at each inhibitor concentration and plot the data to determine the IC50 value.[19]
-
References
- 1. Gefitinib - Wikipedia [en.wikipedia.org]
- 2. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 3. medschool.co [medschool.co]
- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Which Is Better EGFR-TKI Followed by Osimertinib: Afatinib or Gefitinib/Erlotinib? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. atcc.org [atcc.org]
- 16. MTT (Assay protocol [protocols.io]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
The Tale of Two Pyrimidines: A Comparative Analysis of In Vitro Potency and In Vivo Efficacy
For researchers, scientists, and drug development professionals, the journey of a potential therapeutic from a laboratory benchtop to a preclinical model is a critical juncture. This guide provides a detailed comparison of the in vitro activity and in vivo efficacy of two distinct classes of pyrimidine-based anticancer compounds, offering a side-by-side analysis of their performance supported by experimental data.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. Here, we delve into the preclinical data of a tubulin inhibitor and a PIM-1 kinase inhibitor, showcasing how initial in vitro potency translates to in vivo therapeutic effects.
From the Petri Dish to Preclinical Models: A Data-Driven Comparison
The transition from a controlled in vitro environment to a complex in vivo system often presents challenges in drug development. The following tables summarize the quantitative data for our two exemplar pyrimidine compounds, providing a clear comparison of their performance in inhibiting cancer cell growth in culture and in animal models.
Case Study 1: A Pyrimidine-Based Tubulin Inhibitor (Compound 8c)
This compound has been identified as a potent inhibitor of tubulin polymerization, a critical process for cell division, making it a promising candidate for cancer therapy, particularly for aggressive brain tumors like glioblastoma.
| Parameter | In Vitro Activity | In Vivo Activity |
| Metric | IC50 (Half-maximal inhibitory concentration) | Tumor Growth Inhibition (TGI) |
| Cell Lines | LN229 and U251 (Glioblastoma) | U251 Xenograft Model (Immunocompromised mice) |
| Value | 2.09 ± 0.59 nM (LN229) and 2.36 ± 0.64 nM (U251)[1] | 66% reduction in tumor growth[1] |
Case Study 2: A Pyrimidine-Based PIM-1 Kinase Inhibitor (AZD1208)
AZD1208 is a potent and selective inhibitor of PIM kinases, which are involved in cell survival and proliferation. Its efficacy has been demonstrated in preclinical models of acute myeloid leukemia (AML).
| Parameter | In Vitro Activity | In Vivo Activity |
| Metric | IC50 (Half-maximal inhibitory concentration) | Tumor Growth Inhibition (TGI) |
| Cell Lines | MOLM-16 and KG-1a (Acute Myeloid Leukemia) | MOLM-16 and KG-1a Xenograft Models (Nude mice) |
| Value | Potent inhibition in the low nanomolar range (specific IC50 values vary by cell line) | Significant dose-dependent tumor growth inhibition |
Unveiling the "How": Detailed Experimental Protocols
Reproducibility and a clear understanding of the experimental conditions are paramount in scientific research. Below are the detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assessment: The Sulforhodamine B (SRB) Assay
This assay is a cell density-based method used to determine the cytotoxicity of a compound.
Procedure:
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrimidine compound for a specified period (e.g., 72 hours).
-
Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured using a microplate reader at a specific wavelength. The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
In Vivo Efficacy Evaluation: Xenograft Mouse Model
This model is a cornerstone of preclinical cancer research, allowing for the evaluation of a drug's antitumor activity in a living organism.
Procedure:
-
Cell Implantation: Human cancer cells (e.g., U251 glioblastoma cells) are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: The mice are then treated with the pyrimidine compound (e.g., Compound 8c) or a vehicle control, typically via oral gavage or intraperitoneal injection, following a specific dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers throughout the study.
-
Data Analysis: At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group.
Visualizing the Path to Discovery and the Mechanisms of Action
To better understand the context and the biological processes involved, the following diagrams illustrate the drug discovery workflow and the signaling pathways targeted by the pyrimidine compounds discussed.
Drug Discovery and Development Workflow
Mechanism of Action of a Tubulin Inhibitor
PIM-1 Kinase Inhibition Pathway
References
Cross-reactivity profile of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine analogs
A Comparative Guide to the Cross-Reactivity Profile of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine Analogs
This guide provides a comparative analysis of the cross-reactivity profile of analogs related to this compound, a core scaffold found in molecules with diverse biological activities. The inclusion of a trifluoromethyl group on the pyrimidine ring often enhances biological efficacy, metabolic stability, and bioavailability, making this class of compounds a significant area of interest in drug discovery and agrochemical research.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a summary of available quantitative data, detailed experimental protocols for assessing cross-reactivity, and visualizations of relevant biological pathways.
Data Presentation: Kinase Selectivity of Trifluoromethylpyrimidine Amine Derivatives
The cross-reactivity of trifluoromethylpyrimidine amine derivatives is often assessed through kinase profiling, which measures the inhibitory activity of a compound against a panel of protein kinases. This is crucial for determining the selectivity of a potential drug candidate and identifying potential off-target effects.
One study on 5-trifluoromethyl-2-aminopyrimidine derivatives identified a potent dual inhibitor of F-ms-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), compound 30 , with favorable kinase selectivity.[3] The inhibitory activities (IC50) of this compound against a panel of twelve kinases are summarized in the table below.
| Kinase Target | IC50 (nM) of Compound 30 | Kinase Subfamily |
| FLT3-WT | ≤ 25 | Tyrosine Kinase |
| FLT3-D835Y | ≤ 25 | Tyrosine Kinase |
| CHK1 | ≤ 25 | Serine/Threonine Kinase |
| IRAK4 | 864.60 | Serine/Threonine Kinase |
| P70S6K | 834.85 | Serine/Threonine Kinase |
| CDK2 | 833.50 | Serine/Threonine Kinase |
| Aurora A | 1863.50 | Serine/Threonine Kinase |
| Other Kinases | No Affinity | - |
| Data sourced from a study on dual inhibitors of FLT3 and CHK1.[3] |
The data demonstrates that compound 30 is highly potent and selective for FLT3 and CHK1, with significantly lower activity against other tested kinases. Such selectivity is a desirable characteristic for a targeted therapeutic agent. The study also highlighted the compound's high selectivity over the c-Kit enzyme.[3]
Experimental Protocols
The determination of a compound's cross-reactivity profile relies on robust and reproducible experimental assays. The most common method for kinase inhibitor profiling is the in vitro kinase activity assay.
General Protocol for in vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for measuring the inhibitory activity of a test compound against a specific kinase by quantifying the amount of ADP produced in the kinase reaction.[4]
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound analog)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[4]
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)[4]
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO. A 10-point, 1:3 serial dilution starting from 1 mM is recommended for determining the IC50 value.[4]
-
Prepare a "no inhibitor" control using only DMSO.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, its specific substrate, and ATP in the kinase assay buffer. The optimal concentrations should be determined empirically.[4]
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[4]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.[4]
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[4]
-
Add 20 µL of Kinase Detection Reagent to each well to convert the produced ADP back to ATP, which generates a luminescent signal.
-
Incubate for 30 minutes at room temperature.[4]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[4]
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway involving FLT3 and CHK1, the dual targets of the selective inhibitor compound 30 . Dysregulation of such pathways is often implicated in cancer.
Caption: Simplified FLT3 and CHK1 signaling pathways and points of inhibition.
Experimental Workflow Diagram
The workflow for determining the in vitro kinase inhibition profile of a test compound is depicted below.
Caption: Workflow for an in vitro kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Head-to-head comparison of different synthetic routes to trifluoromethyl pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. This powerful modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, a diverse array of synthetic strategies has been developed to access these valuable trifluoromethylated pyrimidines. This guide provides an objective, data-driven comparison of the most prevalent synthetic routes, offering detailed experimental protocols and quantitative data to inform your selection of the optimal pathway for your research and development needs.
Key Synthetic Strategies at a Glance
The synthesis of trifluoromethyl pyrimidines can be broadly categorized into four main approaches:
-
Cyclocondensation Reactions: Building the pyrimidine ring from acyclic precursors, where one of the components already contains the trifluoromethyl group.
-
Multicomponent Reactions (MCRs): One-pot synthesis where three or more reactants combine to form the trifluoromethyl pyrimidine core, offering high efficiency and atom economy.
-
Cross-Coupling Reactions: Functionalization of a pre-formed pyrimidine ring with a trifluoromethyl source or coupling of a trifluoromethylated pyrimidine with other moieties.
-
Direct C-H Trifluoromethylation: Introduction of a trifluoromethyl group directly onto an existing C-H bond of the pyrimidine ring.
Below, we delve into a head-to-head comparison of these methods, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for each synthetic route, allowing for a rapid assessment of their respective strengths and weaknesses.
Table 1: Comparison of Cyclocondensation Reactions
| Route | Key Reagents | Typical Yields | Reaction Conditions | Key Advantages | Key Limitations |
| From β-Ketoesters | Ethyl 4,4,4-trifluoroacetoacetate, Amidines/Urea | 40-80% | Reflux in EtOH or MeOH, often with acid/base catalyst | Readily available starting materials, good yields.[1] | Limited to substitution patterns dictated by the ketoester. |
| From Diamines | 1,3-Diamines, Ethyl trifluoroacetate | ~60% | High temperature (160-180 °C)[2] | Access to different substitution patterns. | Harsh reaction conditions. |
| From Trifluoroacetic Anhydride | 4-Amino-2-thioxo-thiazole-5-carboxamides, (CF3CO)2O | Good | Reflux, 4 hours[3] | Efficient for fused ring systems. | Requires pre-functionalized starting materials. |
Table 2: Comparison of Multicomponent Reactions
| Route | Key Reagents | Typical Yields | Reaction Conditions | Key Advantages | Key Limitations |
| Three-Component Synthesis of 5-CF3 Pyrimidines | Aryl enaminones, Amidine hydrochlorides, CF3SO2Na, Cu(OAc)2 | 50-85% | 80 °C, 12 hours in DCE[3][4] | High regioselectivity for the 5-position, good functional group tolerance. | Requires synthesis of enaminone precursors. |
| Biginelli Reaction | Aldehyde, Ethyl trifluoroacetoacetate, Urea/Thiourea | 65-95% | Reflux in EtOH with catalytic acid[3][5][6] | High yields, operational simplicity, one-pot. | Produces dihydropyrimidines, which may require a subsequent oxidation step. |
Table 3: Comparison of Cross-Coupling Reactions
| Route | Key Reagents | Typical Yields | Reaction Conditions | Key Advantages | Key Limitations |
| Suzuki-Miyaura Coupling | Chlorinated trifluoromethyl pyrimidine, Aryl boronic acid, Pd catalyst | 60-95% | 90 °C, 1 hour in dioxane/H2O[1][7] | Excellent for late-stage functionalization, broad substrate scope. | Requires pre-halogenated pyrimidine, potential for catalyst poisoning. |
Table 4: Comparison of Direct C-H Trifluoromethylation
| Route | Key Reagents | Typical Yields | Reaction Conditions | Key Advantages | Key Limitations |
| Cu-Mediated Trifluoromethylation | 5-Iodo pyrimidine nucleoside, Methyl fluorosulfonyldifluoroacetate (Chen's reagent), CuI | High | Microwave irradiation[8] | Late-stage functionalization of complex molecules. | Primarily demonstrated on nucleoside scaffolds, requires a halogenated precursor. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key synthetic routes discussed above.
Protocol 1: Cyclocondensation Synthesis of 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4-one Derivatives[1]
This protocol describes the synthesis of a fused trifluoromethyl pyrimidine system.
Step 1: Cyclocondensation
-
To a mixture of a 3-aminoindazole derivative (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (2 equivalents) in dry methanol, add polyphosphoric acid (1 mL) dropwise.
-
Reflux the solution for 24 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-(trifluoromethyl)pyrimido[1,2-b]indazol-4-one derivative.
Step 2: Chlorination
-
Add phosphorus oxychloride (POCl3, excess) to the product from Step 1.
-
Reflux the mixture for the time indicated by TLC monitoring.
-
Remove the excess POCl3 in vacuo.
-
Carefully add water to the residue and extract the chlorinated product with dichloromethane.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 2: One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives[3][4]
This method provides a highly selective route to 5-trifluoromethyl pyrimidines.
-
In a reaction vessel, combine the aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (CF3SO2Na, 1.0 mmol), and copper(II) acetate (Cu(OAc)2, 1.0 mmol).
-
Add 1,2-dichloroethane (DCE, 5 mL) as the solvent.
-
Stir the mixture at 80 °C for 12 hours under an air atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to obtain the desired 5-trifluoromethyl pyrimidine derivative.
Protocol 3: Biginelli Reaction for 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones[3][5][6]
A classic and efficient multicomponent reaction for the synthesis of dihydropyrimidines.
-
Combine an aldehyde (1 mmol), ethyl trifluoroacetoacetate (1 mmol), and urea or thiourea (1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of hydrochloric acid.
-
Heat the mixture at reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to afford the 4-trifluoromethyl-3,4-dihydropyrimidin-2(1H)-one.
-
Further purification can be achieved by recrystallization from ethanol.
Protocol 4: Suzuki-Miyaura Cross-Coupling for 4-Arylated 2-Trifluoromethyl Pyrimido[1,2-b]indazole Derivatives[1][7]
This protocol is for the late-stage functionalization of a chlorinated trifluoromethyl pyrimidine.
-
Dissolve the 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivative (1.0 equivalent) in a mixture of 1,4-dioxane/H2O (4/1).
-
Degas the solution by bubbling argon through it.
-
Add sodium carbonate (3 equivalents), the desired aryl boronic acid (1.3 equivalents), and PdCl2(PPh3)2 (0.1 equivalents).
-
Heat the reaction mixture in a sealed tube at 90 °C for 1 hour.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the workflows of the key synthetic strategies, providing a clear visual representation of the reaction logic.
Caption: Cyclocondensation of a β-ketoester with an amidine or urea.
Caption: One-pot three-component synthesis of 5-trifluoromethyl pyrimidines.
Caption: The Biginelli multicomponent reaction for dihydropyrimidines.
Caption: Suzuki-Miyaura cross-coupling for C-C bond formation.
Conclusion
The synthesis of trifluoromethyl pyrimidines is a rich and evolving field, with multiple effective strategies at the disposal of the modern chemist.
-
Cyclocondensation reactions offer reliable and well-established routes, particularly when the desired substitution pattern aligns with readily available trifluoromethylated building blocks.
-
Multicomponent reactions , such as the Biginelli and the one-pot synthesis of 5-CF3 pyrimidines, provide exceptional efficiency and are ideal for the rapid generation of compound libraries.
-
Cross-coupling reactions excel in the late-stage functionalization of complex molecules, allowing for the strategic introduction of the trifluoromethyl pyrimidine motif.
-
Direct C-H trifluoromethylation , while still an area of active research, holds immense promise for its atom economy and potential to simplify synthetic routes by avoiding pre-functionalization.
The choice of the most appropriate synthetic route will ultimately depend on a variety of factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the tolerance of other functional groups within the molecule. By providing a clear comparison of the available data and detailed experimental protocols, this guide aims to empower researchers to make informed decisions and accelerate their drug discovery and development programs.
References
- 1. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. moodle2.units.it [moodle2.units.it]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Assay Results for Novel Pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparative analysis of novel pyrimidine derivatives, offering insights into their biological activities. The data presented is intended to support researchers in the fields of medicinal chemistry and drug discovery in their evaluation of this important class of heterocyclic compounds. Pyrimidine derivatives are a well-established scaffold in therapeutic agent development, with a broad range of activities including anticancer, anti-inflammatory, and antioxidant effects.[1][2][3][4][5][6][7] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a clear understanding of the performance of these novel compounds against various biological targets.
Data Presentation: Comparative Efficacy of Pyrimidine Derivatives
The anti-proliferative and anti-inflammatory activities of various novel pyrimidine derivatives are summarized below. The data is presented as half-maximal inhibitory concentrations (IC50) and percentage inhibition, providing a clear comparison of their potency.
Table 1: Anti-proliferative Activity of Pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Curcumin-pyrimidine analog 3g | MCF-7 | 0.61 ± 0.05 | - | - |
| Thienopyrimidine derivative 2 | MCF-7 | 0.013 | - | - |
| Pyrido[2,3-d]pyrimidine 4 | MCF-7 | 0.57 | Staurosporine | 0.0167 |
| Pyrido[2,3-d]pyrimidine 10 | MCF-7 | 1.13 | Staurosporine | 0.0167 |
| Indazol-pyrimidine derivative 132 | MCF-7 | 1.629 | Staurosporine | - |
| Pyrimidine derivative 2d | A549 | Strong cytotoxicity at 50 µM | - | - |
| Oxazole-pyrimidine derivative 138 | A549 | 0.04 ± 0.0072 | Etoposide | - |
| Pyrido[2,3-d]pyrimidine 11 | HepG2 | 0.99 | - | - |
Data compiled from multiple sources.[2][3][8][9][10]
Table 2: Anti-inflammatory and Antioxidant Activity of Pyrimidine Derivatives
| Compound/Derivative | Assay | IC50 (µM) / % Inhibition | Reference Compound | IC50 (µM) / % Inhibition |
| Pyrimidine derivative 2a | LOX Inhibition | 42 | - | - |
| Pyrimidine derivative 2f | LOX Inhibition | 47.5 | - | - |
| Chalcone 1g | LOX Inhibition | 17 | - | - |
| Pyridine derivative 7a | NO Inhibition (LPS-stimulated RAW 264.7) | 65.48% (IC50 = 76.6) | - | - |
| Pyrimidine derivative 9d | NO Inhibition (LPS-stimulated RAW 264.7) | 61.90% (IC50 = 88.7) | - | - |
| - | Lipid Peroxidation (AAPH) | Strong Inhibition | - | - |
Data compiled from multiple sources.[1][2][3][4][11]
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to ensure reproducibility and aid in the design of future experiments.
1. MTT Cell Proliferation Inhibition Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8][12]
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Novel pyrimidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the complete growth medium. Replace the existing medium in the wells with 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[13]
-
Incubation: Incubate the plates for a further 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[8]
-
2. Lipoxygenase (LOX) Inhibition Assay
This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.[1][2][3][4]
-
Materials:
-
Soybean lipoxygenase
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
Novel pyrimidine derivatives
-
Spectrophotometer
-
-
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing borate buffer, the pyrimidine derivative at various concentrations, and the lipoxygenase enzyme solution.
-
Initiation of Reaction: Add the substrate, linoleic acid, to the reaction mixture to initiate the enzymatic reaction.
-
Measurement: Monitor the change in absorbance at 234 nm over time, which corresponds to the formation of the conjugated diene product.
-
Data Analysis: Calculate the percentage of inhibition of LOX activity for each compound concentration compared to the control (without inhibitor). Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways implicated in the action of pyrimidine derivatives and a typical experimental workflow are provided below. These diagrams are generated using Graphviz (DOT language) to ensure clarity and precision.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.
Caption: PIM-1 kinase signaling pathway and its inhibition by pyrimidine derivatives.
Caption: General experimental workflow for the validation of novel pyrimidine derivatives.
References
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of Pyridine and Pyrimidine Derivatives as Anti-Inflammatory Agents
In the landscape of medicinal chemistry, pyridine and pyrimidine scaffolds are fundamental building blocks for the development of novel therapeutic agents. Their derivatives have garnered significant attention for a wide array of pharmacological activities, with a particular emphasis on their potential as anti-inflammatory drugs. This guide provides a detailed comparative study of pyridine and pyrimidine derivatives, evaluating their efficacy as anti-inflammatory agents through experimental data, outlining the methodologies used in these assessments, and illustrating the key biological pathways they modulate.
At a Glance: Pyridine vs. Pyrimidine Derivatives
| Feature | Pyridine Derivatives | Pyrimidine Derivatives |
| Core Structure | A six-membered heterocyclic aromatic ring containing one nitrogen atom. | A six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. |
| Primary Anti-Inflammatory Mechanisms | Inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide (NO). They are also known to modulate signaling pathways like NF-κB and MAPK.[1] | Similar to pyridine derivatives, they inhibit COX enzymes (often with a degree of selectivity for COX-2), reduce the production of NO, and downregulate pro-inflammatory cytokines like TNF-α and interleukins (IL-6, IL-1β).[2] Their mechanism also involves the modulation of the NF-κB signaling pathway.[2] |
| Reported Efficacy | Various derivatives have demonstrated significant anti-inflammatory effects, with some showing potency comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[3] | A broad spectrum of pyrimidine derivatives has been synthesized and evaluated, with many exhibiting potent anti-inflammatory activities.[2] In some instances, their efficacy has been reported to be superior to that of standard drugs like celecoxib.[2] |
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potential of pyridine and pyrimidine derivatives has been quantified in numerous studies. The following tables summarize key experimental data, providing a direct comparison of their inhibitory activities against various inflammatory markers.
In Vitro Anti-Inflammatory Activity
Table 1: Cyclooxygenase (COX) Inhibition
| Compound Class | Derivative | Target | IC50 (µM) | Reference Drug | IC50 (µM) |
| Pyridine | 2,3-diaryl-3H-imidazo[4,5-b]pyridine (3f) | COX-1 | 21.8 | - | - |
| COX-2 | 9.2 | - | - | ||
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | COX-1 | >35.6 | Celecoxib | 2.9 | |
| COX-2 | 0.07 | 0.06 | |||
| Pyrimidine | Pyrano[2,3-d]pyrimidine (5) | COX-2 | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |
| Pyrano[2,3-d]pyrimidine (6) | COX-2 | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 | |
| Pyrazolo[3,4-d]pyrimidine (3b) | COX-1 | 19.45 ± 0.07 | Diclofenac | - | |
| Pyrazolo[3,4-d]pyrimidine (4b) | COX-1 | 26.04 ± 0.36 | Diclofenac | - | |
| Pyrimidine derivative (L1) | COX-1 | >100 | Meloxicam | 21.5 | |
| COX-2 | 16.2 | 15.1 | |||
| Pyrimidine derivative (L2) | COX-1 | >100 | Meloxicam | 21.5 | |
| COX-2 | 18.9 | 15.1 |
Table 2: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
| Compound Class | Derivative | % Inhibition | IC50 (µM) |
| Pyridine | 7a | 65.48% | 76.6 |
| 7f | 51.19% | 96.8 | |
| Pyrimidine | 9a | 55.95% | 83.1 |
| 9d | 61.90% | 88.7 |
Table 3: Cytokine Inhibition
| Compound Class | Derivative | Cytokine | Cell Line | IC50 (µM) |
| Pyridine | Imidazo[1,2-a]pyridine (3b) | TNF-α | Jurkat T cells | 3.6 |
| SK94 | TNF-α | RAW 264.7 | - | |
| Pyrimidine | Pyrimidine-urea (136) | TNF-α | - | 0.122 |
| Pyrimidine-urea (137) | TNF-α | - | 0.176 | |
| Pyridinyl pyrimidine (14) | TNF-α | PBMC | 3.2 | |
| IL-1β | PBMC | 2.3 |
In Vivo Anti-Inflammatory Activity
Table 4: Carrageenan-Induced Paw Edema Inhibition in Rats
| Compound Class | Derivative | Dose (mg/kg) | % Edema Inhibition | Reference Drug | % Edema Inhibition |
| Pyridine | Thiazolo[4,5-b]pyridine derivative | 50 | Varies (some exceed reference) | Ibuprofen | - |
| Pyrimidine | Pyrido[2,3-d]pyrimidine derivative (25) | - | 74% (after 1 hr) | Celecoxib | - |
| Pyrazolo[3,4-d]pyrimidine derivatives (7-9) | - | ED50: 8.23 - 11.60 µM | Indomethacin | ED50: 9.17 µM |
Key Signaling Pathways in Inflammation
Both pyridine and pyrimidine derivatives exert their anti-inflammatory effects by modulating critical signaling pathways that regulate the expression of inflammatory mediators. The NF-κB and MAPK pathways are central to this process.
Caption: Simplified NF-κB and MAPK signaling pathways in inflammation.
Experimental Protocols
The evaluation of anti-inflammatory agents relies on a set of standardized and reproducible experimental protocols. Below are the detailed methodologies for key assays cited in the comparative analysis of pyridine and pyrimidine derivatives.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), leading to a color change that can be measured spectrophotometrically.[4]
-
Procedure:
-
A reaction mixture is prepared containing Tris-HCl buffer (pH 8.0), hematin, and the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Purified COX-1 or COX-2 enzyme is added to the mixture and pre-incubated.
-
The reaction is initiated by adding arachidonic acid (the substrate for COX).
-
The rate of TMPD oxidation is monitored by measuring the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control (without the inhibitor).
-
IC50 values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.
-
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Principle: The amount of NO produced by the cells is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[5][6]
-
Procedure:
-
RAW 264.7 macrophage cells are cultured in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compound for a specific period (e.g., 1 hour).
-
Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the cells are incubated for a further 24 hours.
-
After incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
The mixture is incubated at room temperature to allow for a colorimetric reaction to occur.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
In Vivo Carrageenan-Induced Paw Edema Assay in Rats
This is a widely used in vivo model to evaluate the acute anti-inflammatory activity of compounds.
-
Principle: Injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.[7][8][9]
-
Procedure:
-
Rats are randomly divided into control, standard, and test groups.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compounds are administered orally or intraperitoneally at a specific dose. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.
-
After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of all rats.
-
The paw volume is measured again at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of edema inhibition is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Caption: General experimental workflow for anti-inflammatory drug discovery.
Conclusion
Both pyridine and pyrimidine derivatives represent promising scaffolds in the development of novel anti-inflammatory agents. The presented data indicates that derivatives from both classes can exhibit potent inhibitory effects on key inflammatory mediators and pathways. While it is challenging to declare one scaffold universally superior to the other, as the anti-inflammatory activity is highly dependent on the specific substitutions and overall molecular structure, this comparative guide provides a framework for researchers to evaluate and select promising candidates for further development. The detailed experimental protocols and pathway diagrams serve as a valuable resource for designing and interpreting studies in the ongoing search for more effective and safer anti-inflammatory drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Proper Disposal of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine: A Guide for Laboratory Professionals
Hazard Profile and Safety Recommendations
Based on analogous compounds, 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine is anticipated to be harmful if swallowed and may cause skin and eye irritation. It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Personal protective equipment (PPE), including safety goggles or glasses with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat, should be worn at all times.[1]
Table 1: Personal Protective Equipment (PPE) Recommendations
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or disposable protective clothing.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if dust formation is likely or if working outside a fume hood.[1] |
Spill Response Protocol
In the event of a spill, immediate action is necessary to contain the area and prevent exposure.
Experimental Protocol for Small Spill Cleanup:
-
Evacuate and Isolate: Immediately clear the area of all non-essential personnel. For solid spills, isolate a perimeter of at least 25 meters (75 feet) in all directions.[1]
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs outside a fume hood, open windows and use fans to direct fumes away from occupied areas.[1]
-
Containment: For solid spills, carefully dampen the material with water to prevent it from becoming airborne.[1] For liquid spills, use an inert absorbent material like vermiculite, sand, or earth.
-
Collection: Carefully collect the spilled material using non-sparking tools and place it into a suitable, clearly labeled, and tightly sealed container for hazardous waste.[1]
-
Decontamination: Wash the spill site and any contaminated equipment thoroughly with a soap and water solution.[1]
-
Dispose of Contaminated Materials: All contaminated materials, including PPE, should be placed in a vapor-tight plastic bag and disposed of as hazardous waste.[1]
Disposal Procedures
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for proper disposal.[2] The recommended method for the disposal of halogenated organic compounds like this compound is controlled incineration by a licensed waste disposal company.[1]
Step-by-Step Disposal Guidance:
-
Waste Collection: Collect waste this compound and any contaminated materials in a suitable, clearly labeled, and tightly sealed container.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal company.[1]
-
Container Decontamination: Empty containers should be triple-rinsed (or an equivalent method) before being offered for recycling or reconditioning. If recycling is not feasible, puncture the container to prevent reuse and dispose of it in a sanitary landfill, as permitted by local regulations.[1]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
